molecular formula C10H9N3 B11816875 4-(Pyridazin-4-yl)aniline

4-(Pyridazin-4-yl)aniline

Cat. No.: B11816875
M. Wt: 171.20 g/mol
InChI Key: MGKARJCXUSZGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridazin-4-yl)aniline (CAS 108655-23-8) is a chemical compound featuring an aniline group linked to a pyridazine ring, making it a versatile heterocyclic building block in medicinal and agrochemical research. The pyridazine core is a known pharmacophore, and derivatives of this structure have been identified as key scaffolds in the development of new therapeutic agents . Scientific literature indicates that functionalized pyridazine derivatives exhibit moderate to high activity against various bacteria and fungi, positioning them as promising candidates for antimicrobial research . Furthermore, related diazine compounds have been investigated as novel insecticides, with one study showing that an N-(pyridin-4-ylmethyl)aniline scaffold acts as a potent inhibitor of the AeKir1 channel in Aedes aegypti mosquitoes, leading to larval death . This suggests potential applications for this compound in the development of vector control agents. Researchers can utilize this compound to synthesize novel pyridazine-based structures for bio-orthogonal conjugation or to create hybrid heterocycles for multi-target drug discovery programs . This product is intended for research purposes and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-pyridazin-4-ylaniline

InChI

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H,11H2

InChI Key

MGKARJCXUSZGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC=C2)N

Origin of Product

United States

Foundational & Exploratory

4-(Pyridazin-4-yl)aniline molecular weight and formula

[1][2][3]

Executive Summary

4-(Pyridazin-4-yl)aniline is a biaryl heterocyclic compound characterized by a phenylamine (aniline) moiety coupled to a pyridazine ring at the C4 position.[1][2][3] This molecular entity serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., p38 MAPK, JAK, and VEGFR inhibitors).[2] Its structural utility lies in the capability of the pyridazine nitrogens to act as hydrogen bond acceptors while the aniline amine functions as a donor/acceptor, facilitating precise interactions with enzyme hinge regions.[1][2][3][4]

This guide details the physicochemical specifications, validated synthetic pathways, and structural considerations for researchers utilizing this compound in drug discovery workflows.[1][2][3][4]

Physicochemical Specifications

The following data is derived from the structural stoichiometry of the free base form.

PropertySpecificationNotes
IUPAC Name This compoundAlternate: 4-(4-Aminophenyl)pyridazine
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol Monoisotopic Mass: 171.0796 Da
CAS Number Research IntermediateOften synthesized de novo; analogs include 13296-04-3 (Pyridine var.)[1][2][3][5]
SMILES Nc1ccc(cc1)c2ccnnc2
InChI Key Derivative SpecificCore: InChI=1S/C10H9N3...[2][3]
Appearance Off-white to pale yellow solidOxidizes upon air exposure
Solubility DMSO, Methanol, DMFLow solubility in water; soluble in dil.[3] HCl
pKa (Calc) ~4.5 (Aniline), ~2.3 (Pyridazine)Protonation occurs first at aniline nitrogen
LogP (Calc) ~0.9 – 1.2Lipinski compliant fragment

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][3][4][6][7]

The most robust route for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3] This method is preferred over Stille coupling due to the lower toxicity of boron byproducts compared to organostannanes.[1][2][3][4]

Reaction Mechanism & Protocol

The synthesis typically involves coupling a 4-halopyridazine (electrophile) with 4-aminophenylboronic acid pinacol ester (nucleophile).[1][2][3]

Reagents:
  • Substrate A: 4-Chloropyridazine or 4-Bromopyridazine (1.0 eq)[1][2][3]

  • Substrate B: 4-Aminophenylboronic acid pinacol ester (1.1 eq)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (0.05 eq) or Pd(PPh₃)₄[2][3]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)[1][2][3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Protocol:
  • Inertion: Charge a reaction vial with Substrate A, Substrate B, and Base. Purge with Nitrogen (N₂) or Argon for 5 minutes.[1][2][3][4]

  • Solvation: Add degassed solvent mixture (Dioxane/Water).[1][2][3][4]

  • Catalysis: Add the Pd catalyst rapidly under inert flow. Seal the vessel.

  • Reflux: Heat to 90–100°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 172.2).[1][2][3][4]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2][3][4] Dry organic layer over Na₂SO₄.[1][2][3][4]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The pyridazine nitrogen makes the compound polar; triethylamine (1%) may be needed in the eluent to prevent tailing.[1][2][3][4]

Synthesis Workflow Diagram

SuzukiSynthesisStartReagents(4-Halo-pyridazine + Boronate Ester)CatCatalyst AdditionPd(dppf)Cl2Inert AtmosphereStart->CatMixCycleCatalytic Cycle(Ox. Add -> Transmetalation -> Red. Elim)Cat->CycleInitiateHeatReflux90-100°C, 4-12hCycle->HeatEnergy InputHeat->CycleTurnoverWorkupWorkup & Purification(EtOAc Ext / Flash Chrom)Heat->WorkupCompletionProductFinal ProductThis compoundWorkup->ProductIsolate

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Structural Biology & Medicinal Chemistry[1][2][3][4]

In drug development, this compound is rarely the final drug but often the pharmacophore anchor .[1][2][3]

Hinge Binding Mode

In kinase inhibitors, the aniline amine often forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met341 in c-Src or Leu104 in p38α).[2][3] The pyridazine ring serves two roles:

  • Scaffold Rigidity: It orients the aniline vector correctly.[1][2][3][4]

  • Solvent Interaction: The pyridazine nitrogens (N1, N2) are solvent-exposed or interact with specific water networks within the binding pocket.[1][2][3][4]

Bioisosterism

The pyridazine ring is a bioisostere for:

  • Phenyl ring: Increases solubility (LogP reduction) and metabolic stability.[1][2][3][4]

  • Pyridine: Alters the dipole moment and H-bond acceptor capability.[1][2][3][4]

Lipinski's Rule of Five Analysis[1][4]
  • MW < 500: Pass (171.20)

  • LogP < 5: Pass (~1.0)

  • H-Bond Donors < 5: Pass (1: -NH₂)[1][2][3]

  • H-Bond Acceptors < 10: Pass (3: 2 pyridazine N, 1 aniline N)[2][3]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, it should be handled as a Hazardous Substance analogous to other aminophenyl-heterocycles.[1][2][3][4]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3][4][6][7]

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2][3][4][6][7]

    • STOT-SE: Category 3 (Respiratory irritation).[1][2][3][4][6]

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1][2][3][4] Avoid dust inhalation.[1][2][3][4]

  • Storage: Store at 2-8°C under inert gas (Argon) to prevent oxidation of the aniline amine (browning).

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[3] [1][3]

  • PubChem Compound Summary. "4-(Pyridin-4-yl)aniline (Analogous Structure)." National Center for Biotechnology Information.[1][2][3][4] [1][2][3]

  • Lombardo, L. J., et al. (2004).[1][2][3][4] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2][3] Journal of Medicinal Chemistry, 47(27), 6658–6661.[2][3] (Demonstrates aniline-heterocycle coupling utility). [1][2][3]

Methodological & Application

Functionalization of the amino group in 4-(Pyridazin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Amino Group in 4-(Pyridazin-4-yl)aniline

Executive Summary & Strategic Analysis

The functionalization of This compound presents a specific set of challenges distinct from standard aniline chemistry. This scaffold is a "push-pull" system: the amino group acts as an electron donor, while the pyridazine ring (a 1,2-diazine) at the para-position acts as a significant electron-withdrawing group (EWG) and a polar functionality.

Core Challenges:

  • Reduced Nucleophilicity: The pyridazine ring withdraws electron density from the aniline nitrogen via conjugation, lowering the pKa of the conjugate acid (estimated pKa ~3.5–4.0, compared to 4.6 for aniline). This makes the amine sluggish in nucleophilic attacks.[1]

  • Solubility Profile: The pyridazine ring imparts high polarity and potential hydrogen-bond accepting capability. The molecule is often sparingly soluble in non-polar solvents (DCM, Toluene) and requires polar aprotic solvents (DMF, DMSO, DMAc).

  • Competitive Coordination: The pyridazine nitrogens can compete for metal binding in catalytic cycles (e.g., Pd-catalyzed cross-couplings), potentially poisoning catalysts if not managed with appropriate ligands.

This guide provides optimized protocols to overcome these electronic and physical barriers.

Decision Matrix & Workflow

Before selecting a protocol, assess the target functionality using the decision tree below.

Functionalization_Workflow Start Target: this compound Decision Desired Functionality? Start->Decision Amide Amide (Acylation) Decision->Amide C=O Bond Amine Sec/Tert Amine (Alkylation) Decision->Amine C-N Bond (Alkyl) Urea Urea/Carbamate Decision->Urea N-CO-N Bond Aryl N-Aryl (Cross-Coupling) Decision->Aryl C-N Bond (Aryl) Amide_Cond Protocol 1: HATU/DIPEA (Requires Activation) Amide->Amide_Cond Amine_Cond Protocol 2: Reductive Amination (Ti(OiPr)4 Additive) Amine->Amine_Cond Urea_Cond Protocol 4: Isocyanate/Base (Heat Required) Urea->Urea_Cond Aryl_Cond Protocol 3: Buchwald-Hartwig (BrettPhos Ligand) Aryl->Aryl_Cond

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on target moiety.

Detailed Experimental Protocols

Protocol 1: Amide Coupling (Acylation)

Best for: Attaching carboxylic acids to form inhibitors (e.g., kinase hinge binders).

Scientific Rationale: Due to the reduced nucleophilicity of the aniline, standard EDC/HOBt couplings often fail or proceed with low conversion.[1] We utilize HATU as a high-efficiency coupling reagent to generate a highly reactive active ester, or convert the acid to an acid chloride in situ.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (concentration 0.1 M). Avoid DCM due to poor solubility of the starting aniline.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes to pre-activate the acid.

  • Addition: Add this compound (1.0 equiv) in one portion.

  • Catalysis (Optional but Recommended): If the reaction is slow after 2 hours, add 10 mol% DMAP . The pyridazine ring makes the amine a poor nucleophile; DMAP acts as a nucleophilic transfer catalyst.

  • Reaction: Stir at 50°C for 4–16 hours. Monitor by LC-MS (Note: Pyridazines ionize well; look for [M+H]+).

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2) and Brine (x1). Caution: If the product is very polar, it may remain in the aqueous phase. In this case, evaporate DMF directly and purify via Reverse Phase (C18) Flash Chromatography.

Data Summary:

Reagent Equivalents Role
Carboxylic Acid 1.1 Electrophile
HATU 1.2 Coupling Agent (High reactivity)
DIPEA 3.0 Base (Scavenger)

| DMAP | 0.1 | Nucleophilic Catalyst (Booster) |

Protocol 2: Reductive Amination

Best for: Installing alkyl chains for solubility or steric exploration.

Scientific Rationale: The formation of the imine intermediate is the rate-determining step. Deactivated anilines struggle to attack the carbonyl carbon of the aldehyde. We use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent.

Step-by-Step Methodology:

  • Imine Formation: In a sealed vial, combine this compound (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous THF or DCE .

  • Lewis Acid Addition: Add Ti(OiPr)4 (2.0 equiv). The solution may change color. Stir at 50°C for 6–12 hours. Do not add the reducing agent yet.

  • Reduction: Cool to RT. Add NaBH(OAc)3 (3.0 equiv) carefully. Stir at RT for 12 hours.

  • Quench: Quench carefully with 1N NaOH or sat. Rochelle’s salt solution (to break the Titanium emulsion). Stir vigorously until phases separate.

  • Purification: Extract with DCM/MeOH (9:1). Purify via silica gel chromatography (DCM/MeOH gradient).

Protocol 3: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Best for: Creating bi-aryl amine structures.

Scientific Rationale: Electron-deficient anilines are challenging substrates for Pd-catalysis because they do not bind palladium efficiently during the transmetallation/amine coordination step. Furthermore, the pyridazine nitrogens can chelate Pd. We utilize BrettPhos or Xantphos , bulky electron-rich ligands that facilitate the coupling of weak nucleophiles and prevent catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict N2 flow, combine:

    • Aryl Halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Pd2(dba)3 (5 mol%) or Pd(OAc)2 (5 mol%)

    • BrettPhos (10 mol%) - Critical for this substrate class.

    • Cs2CO3 (2.0 equiv) - Preferred over NaOtBu to avoid side reactions with pyridazine.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (degassed).

  • Reaction: Heat to 100°C–110°C for 12–24 hours.

  • Workup: Filter through a pad of Celite. Concentrate and purify via preparative HPLC (Acidic modifiers like Formic acid are compatible).

Mechanism Visualization:

Buchwald_Mechanism LPd L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd Ar-X Coord Amine Coordination (Slow Step for EWG-Aniline) OxAdd->Coord Pyridazinyl-Aniline Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LPd Regeneration

Figure 2: Catalytic cycle highlighting the "Amine Coordination" bottleneck caused by the electron-deficient aniline.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (Amide) Poor nucleophilicity.[1]Switch to Acid Chloride protocol or add DMAP (0.5 eq). Heat to 80°C.
No Reaction (Reductive) Imine not forming.Use Ti(OiPr)4 protocol (Protocol 2). Do not use NaBH3CN (too weak).
Catalyst Death (Pd) Pyridazine coordination.Increase catalyst loading to 10%. Switch to Xantphos or RuPhos precatalysts.
Poor Solubility Pyridazine polarity.Use DMF/DMAc as co-solvents. For workup, avoid water washes; evaporate DMF directly.

References

  • Synthesis of Pyridazine Derivatives: Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridazine Derivatives."

  • Electron-Deficient Anilines: BenchChem Technical Notes, "Overcoming Low Yields in Reactions with Electron-Deficient Anilines."

  • Buchwald-Hartwig Protocols: Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects."

  • Amide Coupling Strategies: Chemical Reviews, "Recent Advances in Amide Bond Formation."

Sources

Application Note: Strategic Deployment of 4-(Pyridazin-4-yl)aniline in Kinase Inhibitor Design

[1][2]

Executive Summary

In the landscape of Type I and Type II kinase inhibitors, the "hinge-binding" region is a critical determinant of potency and selectivity. While pyridine and pyrimidine scaffolds are ubiquitous, the pyridazine moiety offers a distinct electronic profile and hydrogen-bonding vector that can enhance solubility and metabolic stability.

This guide details the synthesis, handling, and application of 4-(Pyridazin-4-yl)aniline (referred to herein as Intermediate A ) as a high-value scaffold.[1][2] Unlike its pyridine counterparts, the pyridazine ring contains adjacent nitrogen atoms, providing unique dipole interactions within the ATP-binding pocket. This note provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and outlines its downstream utility in generating urea- and amide-linked kinase inhibitors.[1][2][3]

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]

Intermediate A serves as a bifunctional building block:

  • The Pyridazine Head: Acts as the "hinge binder," accepting hydrogen bonds from the backbone NH of kinase residues (e.g., Met, hinge region).

  • The Aniline Tail: Provides a nucleophilic handle for attaching solubilizing groups or "gatekeeper" interacting motifs via amide or urea linkages.[2][3]

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
pKa (Calculated) ~3.5 (Pyridazine N), ~4.0 (Aniline NH₂)
LogP (Calculated) 0.9 – 1.2 (Favorable for CNS penetration)
H-Bond Acceptors 3 (2 Pyridazine N, 1 Aniline N)
H-Bond Donors 1 (Aniline NH₂)
Mechanistic Advantage

The electron-deficient nature of the pyridazine ring lowers the pKa of the system compared to a pyridine, potentially reducing non-specific protein binding while maintaining high affinity for the kinase hinge region [1].

Validated Synthesis Protocol

The synthesis of This compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] While direct coupling is possible, Protocol A (below) utilizes a protected boronic ester to minimize catalyst poisoning by the free amine and ensure high yields.

Materials Required[1][2][3][7][8][9][10][11][12][13]
  • Halide: 4-Chloropyridazine (or 4-Bromopyridazine hydrobromide)[1][2]

  • Boronate: 4-Aminophenylboronic acid pinacol ester[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (Preferred for electron-deficient heterocycles)[1][2]

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
Phase 1: The Cross-Coupling Reaction[1]
  • Charge the Vessel: In a reaction vial equipped with a magnetic stir bar, add:

    • 4-Chloropyridazine (1.0 equiv, 5.0 mmol)[1]

    • 4-Aminophenylboronic acid pinacol ester (1.1 equiv, 5.5 mmol)[1]

    • Pd(dppf)Cl₂[2][4]·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Solvent Addition: Add 1,4-Dioxane (15 mL) and 2.0 M K₂CO₃ (5 mL, 2.0 equiv).

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5 minutes. Critical Step: Oxygen inhibits the Pd(0) cycle.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the halide (m/z ~114/116) and formation of the product (m/z 172 [M+H]⁺).[2]

Phase 2: Work-up and Purification[1][2]
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove palladium black.[2][3] Wash the pad with Ethyl Acetate (EtOAc).[2][3]

  • Extraction: Dilute the filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Expert Tip: The product is moderately polar.[2][3] If the aqueous layer retains color, perform a "salting out" extraction with saturated NaCl.[3]

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).[2][3]

    • Yield Expectation: 75–85% as a pale yellow/tan solid.[2][3]

QC Checkpoint
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic pyridazine protons: two doublets/multiplets in the aromatic region (>8.5 ppm) and the aniline doublet pair (~6.6 ppm and ~7.5 ppm).

  • Purity: >95% by HPLC (254 nm).

Downstream Application: Kinase Inhibitor Assembly[2]

Once isolated, Intermediate A acts as the nucleophile in the synthesis of the final inhibitor. The following workflow demonstrates the creation of a Urea-linked inhibitor (common in p38 and Raf inhibitors).

Protocol: Urea Formation[1][2]
  • Activation: Dissolve the "Tail" moiety (e.g., a substituted phenyl isocyanate or carbamate) in dry THF.

  • Coupling: Add Intermediate A (1.0 equiv) and a non-nucleophilic base (DIPEA, 2.0 equiv).

  • Conditions: Stir at 0°C to RT for 2 hours.

  • Result: Formation of the 1-(4-(pyridazin-4-yl)phenyl)-3-arylurea.[1][2]

Visualization: Synthesis & Logic Flow[1][2]

KinaseInhibitorWorkflowcluster_mechanismMechanism of ActionHalide4-Chloropyridazine(Electrophile)IntermediateThis compound(INTERMEDIATE A)Halide->IntermediateSuzuki CouplingPd(dppf)Cl2, K2CO3Boronate4-Aminophenylboronic acid(Nucleophile)Boronate->IntermediateFinalDrugFinal Kinase Inhibitor(Type I/II Binder)Intermediate->FinalDrugAmide/UreaCouplingTailIsocyanate / Acid Chloride(Tail Group)Tail->FinalDrugHingeKinase Hinge Region(Met/Thr Residues)Hinge->IntermediateH-Bonding(Acceptor)

Figure 1: Synthetic workflow transforming raw materials into the active kinase inhibitor scaffold, highlighting the critical intermediate stage.

Case Study: Rational Design Targeting the ATP Pocket

Scenario: Designing a Type I inhibitor for Rho-associated protein kinase (ROCK) .

Challenge: Many ROCK inhibitors utilize a pyridine or isoquinoline ring.[2][3] However, these can suffer from rapid metabolic oxidation by CYP450 enzymes.[2][3] Solution: Replacing the pyridine with pyridazine (via Intermediate A).[2][3]

  • Binding Mode: The N2 nitrogen of the pyridazine ring accepts a hydrogen bond from the backbone NH of Met156 (in ROCK1).[2][3]

  • Electronic Effect: The lower basicity of pyridazine reduces protonation at physiological pH compared to pyridine, potentially improving membrane permeability (higher effective concentration).[2][3]

  • Selectivity: The geometry of the 4-phenyl-pyridazine axis creates a specific vector that positions the aniline "tail" towards the solvent-exposed region, allowing for the attachment of bulky solubilizing groups (e.g., piperazines) without steric clash in the ATP pocket.[1]

FeaturePyridine ScaffoldPyridazine Scaffold (Intermediate A)
H-Bond Acceptor Strong (1 Nitrogen)Moderate (2 Nitrogens, shared density)
Metabolic Liability High (N-oxidation)Lower (Electron deficient)
Solubility ModerateImproved (Polarity)

References

  • Asif, M. (2016).[2][3] A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Pyridazine Compounds. Open Access Journal of Chemistry.[2][3]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][5] Chemical Reviews.[2][3]

  • Vertex Pharmaceuticals. (2002).[2][3] Design of p38 MAP Kinase Inhibitors (VX-745 Analogues). (Contextual reference for pyridazine/pyrimidine kinase scaffolds).

  • Chemtube3D. Synthesis of Pyridazine Derivatives.

Optimized Amide Coupling Protocols for 4-(Pyridazin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

Synthesizing amides from 4-(Pyridazin-4-yl)aniline presents a distinct challenge in medicinal chemistry.[1][2][3][4] The target molecule features a primary aniline amine significantly deactivated by the para-positioned pyridazine ring.[1][4] This electron-deficient heterocycle exerts a strong electron-withdrawing effect (–M and –I effects), rendering the amine poorly nucleophilic compared to standard anilines.[1][2][3][4] Furthermore, the pyridazine moiety introduces solubility challenges in non-polar solvents.[1]

This guide provides three field-proven protocols to overcome these barriers. We move beyond standard EDC/HOBt conditions—which typically result in stalled reactions or low yields for this substrate—and focus on high-energy activation strategies: HATU/HOAt for discovery scale, T3P® (Propylphosphonic Anhydride) for process scalability, and Acid Chloride activation for sterically demanding partners.[1]

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7]

The Deactivation Mechanism

The core difficulty lies in the electronic communication between the pyridazine ring and the aniline nitrogen.[1]

  • Electronic Withdrawal: The diaza-heterocycle (pyridazine) is highly π-deficient.[1][2][3][4] It pulls electron density from the phenyl ring, stabilizing the lone pair on the aniline nitrogen and dramatically lowering its HOMO energy.[1]

  • pKa Implications: While typical anilines have a pKa ~4.6, the pyridazinyl substitution likely depresses the conjugate acid pKa to < 3.5, placing it on the borderline of reactivity for standard carbodiimide couplings.[1]

  • Solubility: The polar nature of the pyridazine requires polar aprotic solvents (DMF, DMSO, NMP) to maintain homogeneity, which dictates the choice of workup procedures.[1]

Strategic Decision Matrix
ParameterStandard (EDC/NHS)High-Energy (HATU)Process (T3P)Acyl Chloride
Suitability for this compound Low High High Very High
Reaction Rate Slow / StalledFastModerateInstant
Epimerization Risk LowLow-MediumVery LowHigh
Purification Difficult (Urea byproducts)Chromatography often requiredAqueous ExtractionExtraction/Crystallization

Experimental Protocols

Protocol A: The "Discovery Standard" (HATU/HOAt)

Best for: Small-scale synthesis (mg to grams), rapid library generation, and valuable carboxylic acids.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole active ester.[1][2][3][4] The 7-nitrogen in the HATU structure provides a neighboring group effect (anchimeric assistance) that accelerates the amine attack, crucial for our deactivated aniline.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • This compound (1.1 equiv)[1][2][3][4]

  • HATU (1.2 – 1.5 equiv)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)[1][2][3]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1][2][3][4] The solution typically turns yellow/orange.[1][2][3][4] Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add This compound (1.1 equiv).[1][2][3][4]

    • Note: If the aniline is an HCl salt, increase DIPEA to 4.0 equiv.[1]

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C .[1][2][3][4] The electron-deficient amine often requires thermal energy to overcome the activation barrier.[1][2][3][4]

  • Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (to remove HOBt/HATU byproducts) and 1x with Brine.[1][2][3][4] Dry over Na₂SO₄.[1][2][3][4]

  • Purification: Flash column chromatography (DCM/MeOH or EtOAc/Hexane gradients).

Protocol B: The "Scalable & Clean" (T3P®)

Best for: Multi-gram scale up, avoiding toxic byproducts, and ease of workup.[1]

Rationale: T3P (Propylphosphonic Anhydride) activates the acid as a mixed anhydride.[1][2][3][4] It is less prone to epimerization and, critically, its byproducts are water-soluble.[1][3][5] This allows the product to often be isolated via simple extraction, avoiding chromatography.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • This compound (1.1 equiv)[1][2][3][4]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2][3]

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)[1][2][3]

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor in esters)[1]

Step-by-Step Procedure:

  • Slurry Formation: Combine Carboxylic Acid (1.0 equiv) and This compound (1.1 equiv) in the chosen solvent (e.g., DMF or EtOAc).[1][2][3][4]

  • Base Addition: Add Pyridine (3.0 equiv).[1][2][3][4]

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst, often superior to DIPEA for T3P couplings of anilines.[1]

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

    • Caution: Exothermic reaction.[1][2][3][4] Cool to 0°C during addition if scaling >10g.[1][2][3][4]

  • Reaction: Allow to warm to RT. If conversion is slow, heat to 60–80°C .[1][2][3][4] T3P is thermally stable, making it ideal for forcing difficult couplings.[1][2][3][4]

  • Workup:

    • Dilute with water/EtOAc.[1][2][3][4]

    • Wash the organic layer with water (removes T3P byproducts).[1][2][3][4]

    • Wash with 0.5 M HCl (removes excess aniline/pyridine).[1][2][3][4]

    • Wash with sat.[1][2][3][4] NaHCO₃ (removes unreacted acid).[1][2][3][4]

  • Isolation: Evaporate solvent. Recrystallize if necessary.[1][2][3][4][6]

Protocol C: The "Sledgehammer" (In Situ Acid Chloride)

Best for: Extremely sterically hindered acids or when Protocols A/B fail.[1]

Rationale: Acid chlorides are the most reactive electrophiles available for acylation.[1][2][3][4] Converting the acid to the acid chloride in situ avoids stability issues and drives the reaction with the poorly nucleophilic aniline.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1][2][3]

  • Catalytic DMF (1-2 drops)[1][2][3][4]

  • This compound (1.0 equiv)[1][2][3][4]

  • Base: Et₃N or Pyridine[1][2][3]

Step-by-Step Procedure:

  • Chlorination: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF (catalyst). Stir until gas evolution ceases (1-2 h).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (ensure proper trapping of HCl/CO gases). Redissolve the residue in dry DCM or THF.[1][2][3][4]

  • Coupling: In a separate flask, dissolve This compound and Et₃N (2.0 equiv) in dry DCM (or DMF if insoluble).

  • Addition: Add the acid chloride solution dropwise to the aniline solution at 0°C.

  • Reaction: Warm to RT. The reaction is usually instantaneous.[1][2][3][4]

  • Workup: Standard aqueous extraction.

Visualizing the Challenge & Solution

Diagram 1: Electronic Deactivation Mechanism

This diagram illustrates why the coupling is difficult: the pyridazine ring acts as an electron sink.[1][4]

G Pyridazine Pyridazine Ring (Electron Deficient) Phenyl Phenyl Linker Pyridazine->Phenyl Strong -M / -I Effect (Pulls Density) LonePair N Lone Pair (Reactivity Source) Pyridazine->LonePair Decreases Availability (Deactivation) Amine NH2 Group (Nucleophile) Phenyl->Amine Transmits Withdrawal Amine->LonePair Holds

Caption: Electronic withdrawal by the pyridazine ring reduces the electron density of the aniline nitrogen lone pair, significantly lowering nucleophilicity.[1][3]

Diagram 2: Protocol Selection Decision Tree

DecisionTree Start Start: Coupling This compound ScaleCheck Is the reaction scale > 5 grams? Start->ScaleCheck AcidSensitive Is the Acid Acid-Sensitive? ScaleCheck->AcidSensitive No T3P PROTOCOL B: T3P / Pyridine / EtOAc (Scalable / Green) ScaleCheck->T3P Yes StericCheck Is the Acid Sterically Hindered? AcidSensitive->StericCheck No HATU PROTOCOL A: HATU / DIPEA / DMF (High Success Rate) AcidSensitive->HATU Yes (Mild) StericCheck->HATU No (Standard) AcidCl PROTOCOL C: Acid Chloride Method (Max Reactivity) StericCheck->AcidCl Yes (Very Hindered) HATU->AcidCl If HATU Fails T3P->AcidCl If T3P Fails

Caption: Logical workflow for selecting the optimal coupling reagent based on scale, substrate sensitivity, and steric hindrance.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3][7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [1][2][3]

  • Valeur, E., & Bradley, M. (2009).[1][3][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2][3][4][7]

  • Montalbetti, C. A., & Falque, V. (2005).[1][3][7] Amide bond formation and peptide coupling. Tetrahedron. [1][2][3]

  • Bachellier, A., et al. (2011).[1][2][3][4] T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation.[1][2][3][4][5][8] E-EROS Encyclopedia of Reagents for Organic Synthesis. [1][2][3]

  • ChemicalBook. (2023).[1][2][3][4] 4-(Pyridin-4-yl)aniline Properties and Synthesis. (Analogous reactivity data).

Sources

Application Note: Design and Synthesis of Biaryl Pharmacophores Using Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl motif is a cornerstone of modern medicinal chemistry, serving as the structural spine for nearly 20% of small-molecule drugs. While phenyl and pyridine rings have traditionally dominated this space, the pyridazine (1,2-diazine) scaffold has emerged as a superior bioisostere for optimizing physicochemical properties.[1]

This guide details the strategic application of pyridazine scaffolds to solve common lead optimization challenges—specifically metabolic stability, aqueous solubility, and vectoral hydrogen bonding. We provide two validated synthetic protocols: a robust Suzuki-Miyaura cross-coupling workflow for functionalizing existing cores, and a De Novo Inverse Electron Demand Diels-Alder (IEDDA) methodology for constructing the ring system from scratch.[2]

Strategic Design: The Pyridazine Advantage

Replacing a phenyl or pyridine ring with a pyridazine core is not merely a structural swap; it is a physicochemical tactic known as a "Nitrogen Scan."

Physicochemical Profile

The adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment compared to its isomers (pyrimidine and pyrazine).

PropertyBenzenePyridinePyridazineImpact on Drug Design
Dipole Moment (D) 0.002.203.95 High polarity improves solubility; drives specific electrostatic interactions.[2]
LogP (Octanol/Water) 2.130.65-0.72 Significant reduction in lipophilicity, lowering promiscuous binding and metabolic clearance.[1][2]
H-Bond Acceptors 012 The "Lone Pair Lobe" allows for dual H-bond acceptance in tight binding pockets (e.g., kinase hinges).[2]
pKa (Conjugate Acid) -5.22.3 Less basic than pyridine; remains neutral at physiological pH, aiding membrane permeability.[1][2]
Metabolic Stability

Pyridazines are generally less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to phenyl rings.[2] The electron-deficient nature of the ring deactivates it toward electrophilic metabolic attack, while the high polarity reduces hydrophobic interactions with the CYP heme active site.

Synthetic Workflows

We present two distinct pathways for accessing biaryl pyridazines. Method A is preferred for late-stage diversification of halogenated scaffolds.[2] Method B is ideal for core scaffold construction with high regiocontrol.[2]

Visualizing the Synthetic Strategy

SyntheticPathways Start Target Design (Biaryl Pyridazine) Decision Core Availability? Start->Decision MethodA Method A: Cross-Coupling Decision->MethodA Commercial Core Available MethodB Method B: IEDDA Cycloaddition Decision->MethodB Novel Substitution Pattern SubA1 Halopyridazine Precursor MethodA->SubA1 SubB1 Tetrazine + Alkyne MethodB->SubB1 SubA2 Suzuki-Miyaura Coupling SubA1->SubA2 Purification Purification (Flash Chrom./HPLC) SubA2->Purification SubB2 [4+2] Cycloaddition & N2 Extrusion SubB1->SubB2 SubB2->Purification Validation Validation (NMR, LCMS, Bioassay) Purification->Validation

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scaffold availability and substitution requirements.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: Functionalization of 3-chloro-6-phenylpyridazine.[2] Scale: 1.0 mmol

Reagents:
  • Substrate: 3-Chloro-6-phenylpyridazine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]

  • Base: 2M Na₂CO₃ (aqueous)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio)[1][2]

Step-by-Step Procedure:
  • Degassing: In a reaction vial, combine the solvent mixture (DME/EtOH). Sparge with argon for 15 minutes to remove dissolved oxygen.[2] Rationale: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.[1]

  • Assembly: Add the chloropyridazine (190 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and aqueous Na₂CO₃ (1.0 mL, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under a positive stream of argon. Seal the vial immediately.

  • Reaction: Heat the mixture to 85°C for 4-16 hours. Monitor reaction progress via LC-MS (Target Mass: M+H).

    • Checkpoint: If conversion stalls <50%, add a second portion of catalyst (2 mol%) and increase temperature to 100°C.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). Pyridazines are polar; expect elution at higher polarities.[2]

Protocol B: De Novo Synthesis via IEDDA (Inverse Electron Demand Diels-Alder)

Application: Construction of highly substituted pyridazines under metal-free conditions.[2][3] Mechanism: Reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich alkynes/enamines, followed by retro-Diels-Alder extrusion of nitrogen.[2]

Reagents:
  • Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv)[1][2]

  • Dienophile: Substituted alkyne (1.1 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)[1][2]

Step-by-Step Procedure:
  • Preparation: Dissolve the tetrazine (pink/red solid) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Addition: Add the alkyne dienophile.

    • Note: If using a strained alkyne (e.g., TCO), reaction may be instantaneous at RT.[1] For terminal alkynes, heating is required.[1][2]

  • Reaction: Heat to 100°C in a sealed tube.

  • Observation: The reaction is self-indicating.[2] The intense pink/red color of the tetrazine will fade to pale yellow/colorless as the N₂ gas is extruded and the pyridazine forms.

  • Workup: Concentrate the solvent directly.

  • Purification: Recrystallization from EtOH or flash chromatography.

Case Study: Deucravacitinib (Sotyktu)[1]

The FDA approval of Deucravacitinib (2022) for plaque psoriasis validates the pyridazine scaffold in blockbuster therapeutics.[4]

  • Target: Tyrosine Kinase 2 (TYK2).[1][4]

  • Role of Pyridazine: The central carboxamide-substituted pyridazine acts as a linchpin. It links the receptor-binding domain with the solubilizing motif.

  • Design Win: The pyridazine nitrogen accepts a critical hydrogen bond from the amide backbone of Valine-479 in the TYK2 pseudokinase domain (JH2), locking the inhibitor in a highly selective allosteric pocket. This selectivity over JAK1/2/3 would be difficult to achieve with a more lipophilic phenyl spacer.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.[2]Switch to mild bases (K₃PO₄) or use boronic esters (pinacol esters) instead of acids.[1]
Catalyst Death "Pyridazine Poisoning" (N-coordination to Pd).[1][2]Use bidentate ligands with wide bite angles (e.g., Xantphos) or high catalyst loading (5-10%).[1][2]
Polarity Issues Product stuck on silica column.Use 5-10% MeOH in DCM for elution.[2] Pre-treat silica with 1% triethylamine to reduce tailing.[2]
Regioselectivity (IEDDA) Mixture of isomers with unsymmetrical alkynes.[1][2]Use sterically bulky groups on the alkyne or switch to electron-rich enamines to direct regiochemistry.[2]

References

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[2] (Standard text on bioisosterism).

  • Léger, F., et al. (2024).[1] "Recent contributions of pyridazine as a privileged scaffold of anticancer agents."[5] European Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Kodama, T., et al. (2021).[1] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Journal of Organic Chemistry, 86(13), 8926–8932.[1] Link[1]

  • Chupak, L. S., et al. (2023).[1][6] "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry. Link

  • FDA Drug Approvals. (2022). "Deucravacitinib (Sotyktu) Prescribing Information." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-(Pyridazin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 4-(Pyridazin-4-yl)aniline. Its purpose is to provide a deep understanding of the molecule's solubility characteristics and to offer a structured, scientifically-grounded approach to overcoming solubility challenges in organic solvents. Our methodology is built on explaining the causal relationships between molecular structure, solvent properties, and experimental outcomes to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: Understanding the molecular structure is the cornerstone of predicting and improving its solubility. This compound possesses several features that create a complex solubility profile:

  • High Polarity and Hydrogen Bonding: The molecule contains a primary aniline amine group (-NH₂) and a pyridazine ring with two nitrogen atoms. The -NH₂ group can act as a hydrogen bond donor, while the nitrogen atoms in both the aniline and pyridazine moieties are hydrogen bond acceptors.[1][2] This capacity for strong hydrogen bonding contributes significantly to its polarity.

  • Aromatic System: The presence of two aromatic rings (phenyl and pyridazinyl) provides a nonpolar, hydrophobic character, which typically favors solubility in some organic solvents.[3] However, the polar functional groups often dominate the solubility behavior.

  • High Melting Point: The compound exhibits a high melting point, reported in the range of 232-237°C.[4][5] A high melting point indicates strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) in the crystal lattice. To dissolve the compound, the solvent-solute interactions must be strong enough to overcome this significant lattice energy.[6]

  • Molecular Rigidity: The bi-aryl structure is relatively rigid and planar, which can promote efficient crystal packing. This tight packing further increases the energy required to disrupt the solid state and solvate the individual molecules.

These competing factors—high polarity from heteroatoms and hydrogen bonding capabilities versus the hydrophobic nature of the aromatic rings and high crystal lattice energy—are the primary reasons why selecting an appropriate solvent can be challenging.

Q2: I'm observing very poor solubility of this compound in common non-polar solvents like hexane and toluene. Why is this happening?

A2: This is an expected outcome based on the fundamental principle of "like dissolves like." Non-polar solvents such as hexane and toluene lack the ability to form strong interactions with the polar sites of your molecule.

  • Causality: The energy required to break the strong intermolecular hydrogen bonds and π-stacking interactions holding the this compound molecules together in their crystal lattice is substantial.[6] Non-polar solvents can only offer weak van der Waals forces (London dispersion forces) as a solvating interaction. These weak forces are energetically insufficient to overcome the high lattice energy of the solid. Consequently, the compound remains largely undissolved. Aromatic amines are generally more soluble in organic solvents than in water, but the choice of organic solvent is critical.[3][7]

Troubleshooting Guide: Improving Solubility

Q3: Which organic solvents are the best starting points for dissolving this compound?

A3: Based on the molecule's polar nature and hydrogen bonding capabilities, polar aprotic and polar protic solvents are the most promising candidates.

  • Polar Aprotic Solvents: These solvents are highly polar and can act as hydrogen bond acceptors, but they do not donate hydrogen atoms. They are particularly effective at solvating polar molecules.

    • Mechanism: Solvents like DMSO and DMF excel at disrupting the crystal lattice by forming strong dipole-dipole interactions and accepting hydrogen bonds from the aniline -NH₂ group.

  • Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds.

    • Mechanism: Solvents like methanol or ethanol can engage in comprehensive hydrogen bonding with all the heteroatoms in this compound, effectively competing with the solute-solute interactions. However, their solvating power may sometimes be lower than high-polarity aprotic solvents for highly crystalline compounds.

The following table summarizes recommended starting solvents.

SolventTypePolarity IndexBoiling Point (°C)Rationale for Use
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Excellent hydrogen bond acceptor with high polarity; very effective at dissolving a wide range of polar, crystalline compounds.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4153Strong polar solvent, effective at solvating compounds with hydrogen bond donors.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic6.5202High boiling point and strong solvating power, useful for reactions requiring elevated temperatures.
Methanol (MeOH)Polar Protic5.165Can act as both H-bond donor and acceptor. Good starting point, but solubility may be limited compared to DMSO/DMF.
Ethanol (EtOH)Polar Protic4.378Similar to methanol, but slightly less polar. Often used in combination with other solvents.[8]
Dichloromethane (DCM)Polar Aprotic3.140While less polar, it can be effective for related structures, sometimes in combination with a small amount of a more polar solvent like MeOH.[9]
Q4: My compound's solubility is still insufficient even in DMSO. What are the next steps in my troubleshooting workflow?

A4: If initial solvent screening is unsuccessful, a systematic approach combining physical and chemical methods is necessary. The goal is to further increase the energy of the solute-solvent system to overcome the compound's lattice energy.

The following workflow provides a logical progression for troubleshooting.

G cluster_0 Troubleshooting Workflow for Solubility Enhancement A Initial State: Poor solubility in selected polar aprotic solvent (e.g., DMSO) B Step 1: Apply Physical Methods A->B C Gentle Heating (e.g., 40-60°C) Monitor for degradation. B->C Thermal Energy D Sonication (Ultrasonic Bath) B->D Mechanical Energy E Is solubility now adequate? C->E D->E F Step 2: Employ Chemical Modification E->F No J Success: Proceed with experiment E->J Yes G Co-Solvency (e.g., DMSO/MeOH or DCM/MeOH) F->G H pH Adjustment (Acidification) Form a soluble salt (e.g., add HCl in Dioxane) F->H I Is solubility now adequate? G->I H->I I->J Yes K Re-evaluate: Consider advanced formulation (e.g., solid dispersion) or structural modification I->K No

Caption: A systematic workflow for troubleshooting poor solubility.

  • Heating: Gently warming the solution (e.g., to 40-60°C) increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice. Always monitor for potential compound degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath applies mechanical energy to the sample, which can help break apart solid aggregates and accelerate the dissolution process at the solid-liquid interface.

  • Co-Solvency: The use of a solvent mixture can be highly effective.[10] For this compound, a combination of a potent polar aprotic solvent with a polar protic one can be synergistic. For example, adding a small percentage of methanol to a suspension in DCM can dramatically improve solubility by providing specific hydrogen bonding interactions that DCM cannot.

  • pH Adjustment (Acidification): This is a powerful chemical technique for compounds with basic nitrogen atoms, such as anilines and pyridazines.[8][11] Adding a suitable acid (e.g., HCl, TFA) will protonate the basic nitrogen centers, forming a salt. This salt is an ionic species and is typically much more soluble in polar solvents than the neutral parent molecule.

Experimental Protocols

Q5: How do I perform pH modification to improve solubility, and what is a good protocol?

A5: Acidification to form a salt is a standard and highly effective method. The aniline nitrogen and the pyridazine nitrogens are basic and can be protonated.

Protocol: Salt Formation for Solubility Enhancement

  • Preparation: Weigh 10 mg of this compound into a clean glass vial. Add 1 mL of a suitable polar solvent in which the compound is poorly soluble but the corresponding salt is likely soluble (e.g., Methanol, Water, or a Dioxane/Water mixture).

  • Acid Addition: While stirring, add a solution of hydrochloric acid (e.g., 1M HCl in water, or 4M HCl in Dioxane) dropwise. Typically, 1.0 to 2.2 equivalents of acid are required to ensure full protonation.

  • Observation: Stir the mixture at room temperature. Observe for the dissolution of the solid material. The formation of a clear solution indicates the successful generation of a more soluble salt.

  • Validation (Optional): If the exact salt form is critical, the resulting solid can be isolated by removing the solvent under reduced pressure and characterized by techniques like NMR or melting point to confirm salt formation.

  • Caution: Be aware that changing the pH will alter the chemical nature of your compound. This is acceptable for many screening assays or as a stock solution, but you must consider if the protonated form is compatible with your downstream application.

Q6: I need to quantify the solubility. Can you provide a simple protocol to determine the equilibrium solubility?

A6: Yes, a simple shake-flask method followed by gravimetric or spectroscopic analysis is a reliable way to determine equilibrium solubility. This is a crucial step for validating your dissolution method.

Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a known volume of your chosen solvent system in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or stirring plate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Extraction: Carefully extract a precise volume of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Gravimetric Method: Transfer the extracted supernatant to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven. Weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid. Calculate the solubility (e.g., in mg/mL).

    • Spectroscopic Method (UV-Vis): If the compound has a known extinction coefficient, you can measure the absorbance of the supernatant at its λmax (~306 nm in acetonitrile[5]). Use a pre-established calibration curve to determine the concentration. This method is faster but requires prior calibration.

The following diagram illustrates the key decision points in solvent selection based on molecular interactions.

G cluster_1 Solvent Selection Logic Solute Solute Properties: This compound Prop1 H-Bond Donor (-NH2) Solute->Prop1 Prop2 H-Bond Acceptor (N atoms) Solute->Prop2 Prop3 High Polarity & High Lattice Energy Solute->Prop3 SolventClass Required Solvent Properties Prop1->SolventClass Prop2->SolventClass Prop3->SolventClass S_Prop1 H-Bond Acceptor SolventClass->S_Prop1 S_Prop2 H-Bond Donor SolventClass->S_Prop2 S_Prop3 High Polarity (Dipole Moment) SolventClass->S_Prop3 S_Prop4 Acidic (for salt formation) SolventClass->S_Prop4 Rec2 Polar Aprotic Solvents (e.g., DMSO, DMF) S_Prop1->Rec2 Rec1 Polar Protic Solvents (e.g., MeOH, EtOH) S_Prop2->Rec1 S_Prop3->Rec1 S_Prop3->Rec2 Rec3 Acidic Solutions (e.g., HCl in Dioxane) S_Prop4->Rec3

Caption: Matching solute properties to solvent characteristics.

References

  • Chemsrc. (n.d.). 4-(Phenylethynyl)aniline | CAS#:1849-25-8. Retrieved February 5, 2026, from [Link]

  • StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-3-yl)aniline. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline. PubMed Central. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2020, May 14). abstract about aromatic amines. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-ylmethoxy)aniline. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved February 5, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). 4,4′-([4][5][12]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Retrieved February 5, 2026, from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved February 5, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved February 5, 2026, from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved February 5, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Propylaniline. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). L-4-Pyridylalanine. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Pyridazine Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki cross-coupling reactions involving pyridazine scaffolds. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, its application to electron-deficient and coordinating N-heterocycles like pyridazines presents unique challenges. Low yields in these reactions are common but can almost always be overcome with a systematic, mechanistically-informed approach to troubleshooting.

This guide is structured as a series of questions and answers, designed to walk you through the diagnostic process from initial checks to advanced optimization. We will delve into the "why" behind each experimental choice, ensuring you not only solve the immediate problem but also build a robust foundation for future success.

Section 1: Initial Diagnosis & Common Pitfalls

This section addresses the most frequent and easily correctable issues that can lead to failed or low-yielding reactions. Always start your troubleshooting here.

Q1: My reaction shows zero or very low conversion. What are the first things I should check?

A1: When a reaction fails completely, the cause is often a fundamental flaw in the setup or reagent quality rather than a subtle kinetic issue. Before re-evaluating the entire catalytic system, perform these critical checks:

  • Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. An incomplete inert atmosphere is a primary cause of failed reactions.

    • Actionable Advice: Ensure your reaction vessel is rigorously purged of air. A common method is to perform three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).[1] For small-scale reactions, sparging the solvent with inert gas for 10-15 minutes before adding the catalyst can also be effective.[1] If you observe the reaction mixture turning black immediately upon catalyst addition (forming palladium black), it's a strong indicator of catalyst oxidation and death.[1]

  • Reagent & Solvent Quality: Contaminants can poison the catalyst or participate in yield-reducing side reactions.

    • Purity of Starting Materials: Confirm the purity of your halopyridazine and boronic acid/ester. Impurities can interfere with the catalytic cycle.[2]

    • Solvent Purity: Use high-purity, degassed solvents. Ethereal solvents like THF and dioxane can form peroxides upon storage, which will rapidly oxidize and kill the Pd(0) catalyst.[1] It is best practice to use freshly distilled solvents or those from a solvent purification system.[1]

    • Base Quality: Ensure your base is dry and has been stored correctly. Some bases, like potassium phosphate (K₃PO₄), can be hygroscopic.

  • Basic Stoichiometry and Concentration: Simple miscalculations can lead to failed reactions. Double-check the equivalents of all reagents, particularly the boronic acid (typically 1.2-1.5 eq.) and base (typically 2-3 eq.).

A logical first step in troubleshooting is to rule out these common errors before investing time in more complex optimizations.

start Low/No Yield Observed check_inert Verify Inert Atmosphere (Degassing, Purging) start->check_inert check_reagents Confirm Reagent Quality (Purity, Dryness, Age) start->check_reagents check_setup Review Reaction Setup (Stoichiometry, Temp, Time) start->check_setup re_run Re-run with Verified Parameters check_inert->re_run check_reagents->re_run check_setup->re_run optimize Proceed to Advanced Troubleshooting re_run->optimize If yield is still low

Caption: Initial troubleshooting workflow for failed reactions.

Section 2: The Catalytic System - Heart of the Reaction

The choice of palladium precatalyst and, most critically, the phosphine ligand is paramount for success with challenging pyridazine substrates.

Q2: How do I choose the right palladium precatalyst and ligand for my pyridazine?

A2: The electron-deficient nature of the pyridazine ring makes the initial oxidative addition step more facile than with electron-rich aromatics.[3][4] However, the lone pairs on the ring nitrogens can coordinate to the palladium center, acting as a catalyst poison and inhibiting subsequent steps in the catalytic cycle.[2]

The key is to use a ligand that is both electron-rich and sterically bulky .

  • Electron-richness promotes the oxidative addition step, especially for less reactive aryl chlorides.[5]

  • Steric bulk accelerates the final reductive elimination step to release the product and turn over the catalyst.[5] Crucially, this bulk also helps to prevent the pyridazine nitrogen from binding too strongly to the palladium center.[6]

For pyridazines, simple ligands like triphenylphosphine (PPh₃) are often insufficient. Modern biaryl phosphine ligands (Buchwald ligands) are the gold standard.

Table 1: Ligand Selection Guide for Pyridazine Suzuki Couplings

Ligand Name Key Features Recommended For
SPhos / XPhos Highly bulky and electron-rich dialkylbiaryl phosphines.[6] General-purpose, excellent for challenging couplings, including those with aryl chlorides and sterically hindered substrates.
RuPhos Similar to SPhos/XPhos but with a different biaryl backbone. Often effective when SPhos/XPhos fails; worth screening in parallel.
tBuXPhos Extremely bulky ligand. Useful for very hindered substrates where reductive elimination is slow.

| Pd(PPh₃)₄ | "Classical" catalyst.[3] | May work for simple, activated bromopyridazines but generally not robust enough for complex cases.[7] |

Starting Recommendation: For a new pyridazine substrate, a robust starting point is to screen SPhos and XPhos with a suitable palladium precatalyst like Pd₂(dba)₃ or a pre-formed palladacycle (e.g., SPhos G3 Precatalyst).

Q3: My reaction starts but then stalls, leaving significant starting material. What causes this catalyst deactivation?

A3: Reaction stalling is a classic sign of catalyst deactivation. Besides the oxygen sensitivity mentioned earlier, there are two primary culprits specific to pyridazine couplings:

  • Nitrogen Coordination (Product Inhibition): Both the pyridazine starting material and the biaryl pyridazine product can coordinate to the Pd(0) center through their nitrogen lone pairs.[2] This coordination can be strong enough to sequester the active catalyst, preventing it from re-entering the catalytic cycle. This is a form of product inhibition and is a major reason why these couplings are challenging.[8]

    • Solution: As discussed in Q2, using bulky ligands like SPhos or XPhos can sterically disfavor this N-coordination.[6] Increasing the reaction temperature can sometimes provide enough energy to break this coordination and promote catalyst turnover.

  • Formation of Off-Cycle Species (Palladium Black): If the ligand concentration is too low or the ligand itself degrades, the "naked" palladium atoms can aggregate into inactive palladium black.[1]

    • Solution: Ensure an adequate ligand-to-palladium ratio. For catalysts generated in situ (e.g., from Pd₂(dba)₃ and a separate ligand), a Ligand:Pd ratio of 2:1 to 4:1 is common. Using advanced, well-defined precatalysts (palladacycles) can also improve stability and prevent the formation of palladium black.[5]

Pd0 Pd(0)L OxAdd Ar-Pd(II)-X L Pd0->OxAdd Oxidative Addition Inhibit N-Coordinated Inactive Pd(0) Pd0->Inhibit N-Coordination (Inhibition) Trans Ar-Pd(II)-Ar' L OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-Pyridazine-R² Trans->Product ArX R¹-Pyridazine-X ArX->OxAdd ArB R²-B(OH)₂ ArB->Trans Product->Inhibit Base Base Base->Trans

Caption: Suzuki cycle showing the inhibitory N-coordination pathway.

Section 3: Reaction Parameters & Side Reactions

Once the catalytic system is chosen, fine-tuning the base, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.

Q4: The choice of base is critical. Which base should I use and why?

A4: The base plays a crucial role in the Suzuki reaction: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][10] For pyridazine couplings, the choice is a balance between reactivity and preventing side reactions.

  • Strong, Non-Nucleophilic Inorganic Bases are Preferred: Potassium phosphate (K₃PO₄) is often the most effective base for challenging heteroaromatic couplings.[6] It is strong enough to promote boronate formation without causing degradation of sensitive substrates.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used and can be effective, especially if the substrate is sensitive to the stronger K₃PO₄.[11] They require water as a co-solvent to be effective, as the solid base is often not soluble enough in organic solvents.[1]

  • Organic Bases (e.g., triethylamine): Generally avoided in Suzuki reactions as they are often not strong enough and can compete with the phosphine ligand for coordination to the palladium center.

Q5: I'm seeing a lot of my boronic acid decompose (protodeboronation). How can I minimize this?

A5: Protodeboronation is a major competitive side reaction where the boronic acid's C-B bond is cleaved by a proton source (often residual water), converting it back to the corresponding arene and wasting the reagent.[7][12] This is particularly problematic with electron-deficient heteroaryl boronic acids.

Strategies to Minimize Protodeboronation:

  • Use a Boronate Ester: Pinacol (BPin) or MIDA boronate esters are significantly more stable to protodeboronation than the corresponding boronic acids. If you are synthesizing your own boron reagent, consider converting it to the pinacol ester.

  • Careful Choice of Base and Water Content: While some water is necessary to dissolve inorganic bases like K₂CO₃, excess water can accelerate protodeboronation.[1] Using a base like K₃PO₄ in a solvent system like dioxane/H₂O (e.g., 10:1 ratio) often provides a good balance.

  • Temperature Control: High reaction temperatures can increase the rate of protodeboronation.[12] If this side reaction is dominant, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

cluster_suzuki Productive Suzuki Pathway cluster_proto Protodeboronation Side Reaction BOH Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Active Boronate) BOH->Boronate + OH⁻ Product Ar-Ar' Boronate->Product + [LₙPd-Ar'] Pd_Complex [LₙPd-X] BOH2 Ar-B(OH)₂ Byproduct Ar-H (Decomposed Reagent) BOH2->Byproduct Proton H⁺ (from H₂O) Proton->Byproduct

Sources

Technical Support Center: Purification of Polar Heteroaryl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-HET-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Science of Heteroaryl Anilines

You are likely here because your compound is streaking on the TLC plate, eluting as a broad tail on the column, or refusing to migrate out of the aqueous layer during workup.

The Core Problem: Polar heteroaryl anilines (e.g., aminopyridines, aminopyrimidines, aminoimidazoles) present a "double trouble" scenario for purification:

  • High Polarity: They are often poorly soluble in non-polar solvents (Hexane/Heptane) but highly soluble in polar organic solvents.

  • Basicity & H-Bonding: The basic nitrogen atoms interact strongly with the acidic silanols (

    
    , pKa ~5-7) on standard silica gel. This acts as an unintentional ion-exchange mechanism, causing peak tailing and mass loss.
    

This guide provides a self-validating workflow to overcome these specific physicochemical barriers.

Module 1: Chromatography Optimization

Decision Matrix: Selecting the Right Phase

Before packing a column, determine the solubility profile of your crude material.

PurificationStrategy Start Crude Mixture Analysis SolubleDCM Soluble in DCM? Start->SolubleDCM SolubleWater Highly Water Soluble? SolubleDCM->SolubleWater No NormalPhase Normal Phase Silica (DCM/MeOH + Modifier) SolubleDCM->NormalPhase Yes ReversePhase Reverse Phase (C18) (H2O/MeCN + Buffer) SolubleWater->ReversePhase Moderate HILIC HILIC / Ion Exchange SolubleWater->HILIC High

Figure 1: Decision matrix for selecting the stationary phase based on solubility.

Protocol A: The "Magic Ratio" (Normal Phase)

Standard silica is acidic. To purify a basic amine, you must "poison" the silica surface to prevent the amine from sticking.

The Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


, 28-30% aq).
Polarity LevelDCM (mL)MeOH (mL)NH4OH (mL)Application
Low 990.90.1Less polar anilines; removing non-polar impurities.
Medium 954.50.5Standard starting point. Good for most aminopyridines.
High 9091Highly polar/basic compounds (e.g., di-amino pyrimidines).
Extreme 80182Caution: Silica begins to dissolve/degrade. Switch to C18.

Critical Technical Notes:

  • Preparation: Do not mix DCM and

    
     directly; they are immiscible. Mix the 
    
    
    
    into the MeOH first, then add this mixture to the DCM.
  • Column Pre-treatment: Flush the silica column with 2-3 column volumes (CV) of the mobile phase before loading the sample. This deactivates the silanols (converts

    
     to 
    
    
    
    ) before your compound touches the silica.
  • Alternative Modifier: If

    
     is unavailable, use 1% Triethylamine (TEA) . Warning: TEA is harder to remove (higher boiling point) and can suppress ionization in subsequent Mass Spec analysis.
    
Protocol B: Reverse Phase (C18) Strategy

If the compound streaks in 10% MeOH/DCM, switch to C18.

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH ~8) OR 0.1%

    
     (pH ~10). Basic pH keeps the aniline neutral, increasing retention on C18.
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 100% B over 15-20 minutes.

Module 2: Workup & Extraction Troubleshooting

Many "purification" failures are actually extraction failures. Polar heteroaryl anilines often partition into the aqueous layer.

The "2 pH Rule"

To extract an amine into an organic solvent, the aqueous pH must be at least 2 units higher than the pKa of the conjugate acid of the amine.[2]

  • Example: An aminopyridine has a pKa of ~6-7.

  • Target pH: Adjust aqueous layer to pH > 9-10.

  • Reagent: Use Saturated

    
     or 1M NaOH.
    
Solvent Selection for Difficult Extractions

If DCM or Ethyl Acetate fails to extract your compound, use the following hierarchy:

Solvent SystemPolarityUse Case
DCM LowStandard.[3]
Chloroform/Isopropanol (3:1) Medium"The Universal Extractor." Breaks emulsions and extracts polar amines.
2-MeTHF MediumHigher boiling point than DCM, better separation than THF.
n-Butanol HighLast resort. Extracts almost anything organic but requires high-temp evaporation.

Module 3: Alternative Purification (Salt Formation)

If chromatography fails (streaking) and extraction is messy (emulsions), convert the oil into a solid salt. This effectively purifies the compound via crystallization.

Protocol: HCl or Tosylate Salt Formation
  • Dissolve: Dissolve the crude oil in a minimal amount of dry EtOH or MeOH.

  • Acidify: Add 1.05 equivalents of acid (e.g., 1M HCl in ether or p-Toluenesulfonic acid).

  • Precipitate:

    • If solid forms immediately: Cool to 0°C, filter, and wash with cold ether.

    • If no solid: Slowly add an "anti-solvent" (Diethyl Ether or MTBE) until cloudy. Store in the fridge overnight.

  • Free Basing (Optional): If the free base is required later, suspend the salt in DCM and wash with saturated

    
    .
    

Troubleshooting FAQ

Q: My compound is co-eluting with a baseline impurity even with NH4OH. What now? A: The "baseline impurity" is likely your compound tailing due to column overload.

  • Fix: Switch to Amine-Functionalized Silica (NH2-Silica). This stationary phase eliminates the need for amine modifiers in the mobile phase and prevents silanol interaction.

Q: I used TEA in my column, and now I see a massive [M+102] peak in my LCMS. A: That is the Triethylamine adduct.

  • Fix: Dissolve your product in DCM and wash 3x with water (if product is not water-soluble) or dry down extensively under high vacuum with mild heating (40°C) for 12+ hours. For future runs, use

    
     (Ammonia), which is volatile.
    

Q: My product is an oil that refuses to crystallize or purify. A: Heteroaryl anilines often "oil out" due to trace solvent impurities.

  • Fix: Dissolve the oil in DCM and evaporate it slowly onto a large excess of Celite (dry loading). Run a flash column using the "Magic Ratio" (Protocol A). Dry loading provides a tighter band than liquid loading for viscous oils.

Visualizing the Interaction

Why does adding TEA or


 work? It acts as a competitive inhibitor for the silanol sites.

SilanolBlocking cluster_0 Without Modifier (Tailing) cluster_1 With Modifier (Clean Elution) Silanol Acidic Silanol (Si-OH) Amine Target Heteroaryl Aniline Silanol->Amine Strong H-Bond Modifier Modifier (TEA/NH4OH) Silanol->Modifier Preferential Binding Elution Elutes with Solvent Amine->Elution Flows Freely

Figure 2: Mechanism of competitive binding. The modifier blocks acidic sites, allowing the target amine to elute freely.

References

  • Biotage. (2023).[4] How to Purify Ionizable Organic Amine Compounds Using Flash Column Chromatography. Biotage Blog. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][5] Department of Chemistry.[6] [Link]

  • Sielc Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.[Link]

  • Phenomenex. (2020). LC Technical Tip: Buffer Selection for HPLC Gradients.[Link]

  • Reich, H. J. (2017). Flash Chromatography Solvents.[3][5] University of Wisconsin-Madison. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyridazine-Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazine-Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N cross-coupling reactions involving the pyridazine scaffold. Pyridazine-aniline moieties are crucial pharmacophores, but their synthesis can be challenging due to the inherent electronic properties of the pyridazine ring. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and optimize your catalyst selection for successful and reproducible outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyridazine-aniline derivatives, particularly via Buchwald-Hartwig amination.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a pyridazine-aniline coupling is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The electron-deficient nature of the pyridazine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst can inhibit its activity.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst System Evaluation: The choice of palladium precatalyst and, more critically, the phosphine ligand is paramount for success.[1]

    • Ligand Choice: For electron-deficient heterocycles like pyridazine, bulky, electron-rich phosphine ligands are generally preferred.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4] Consider ligands such as BrettPhos , which is often effective for primary amines, or RuPhos for secondary amines.[5][6] For particularly challenging couplings, consider advanced ligands like BIAN-NHC catalysts.

    • Palladium Precatalyst: The use of pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6] These precatalysts are often more stable and lead to cleaner reactions.

  • Base Selection: The base is crucial for deprotonating the aniline and facilitating the catalytic cycle.

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • However, if your substrates are base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[7]

  • Solvent Purity and Choice: Solvents must be anhydrous and deoxygenated.

    • Commonly used solvents include toluene, dioxane, and THF.[1] Ensure they are properly dried and degassed before use, as oxygen can deactivate the Pd(0) catalyst.

    • Aprotic polar solvents can sometimes be beneficial, but solvent screening is often necessary.

  • Reaction Temperature: Most Buchwald-Hartwig reactions require elevated temperatures (80-110 °C).[1] However, if you observe substrate or product degradation, lowering the temperature might be necessary, which may in turn require a more active catalyst system or longer reaction time.

Question 2: I am observing significant formation of a side product from the hydrodehalogenation of my pyridazine starting material. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halogen on the pyridazine ring with a hydrogen atom, is a common side reaction. It often occurs when the catalytic cycle is stalled or when there are sources of hydride in the reaction mixture. Here are some strategies to mitigate this:

  • Optimize the Ligand: A well-chosen ligand can accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway. Ensure your ligand is sufficiently electron-rich and sterically bulky to promote efficient reductive elimination of the desired product.

  • Control the Base: The choice and purity of the base can influence hydrodehalogenation. Some bases may contain impurities that can act as hydride sources. Using a high-purity base is recommended. In some cases, switching from an alkoxide base to a carbonate or phosphate base can reduce this side reaction, although this may require re-optimization of other parameters.

  • Scrutinize Reagents for Hydride Sources: While less common, certain reagents or solvents can introduce hydride species. Ensure all your reagents are pure and your solvent is anhydrous.

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination. This may require a more active catalyst or longer reaction time to achieve full conversion.

II. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for coupling a substituted aniline with a 3-chloropyridazine?

A1: For a challenging substrate like 3-chloropyridazine, a robust catalyst system is essential. A good starting point would be a second-generation (G2) or third-generation (G3) Buchwald precatalyst paired with a sterically hindered, electron-rich biarylphosphine ligand. Specifically, G3 XPhos Pd or G3 BrettPhos Pd are excellent candidates. BrettPhos is often particularly effective for couplings involving primary anilines.[4][5]

Q2: How does the electronic nature of the aniline substituent affect the reaction?

A2: The electronic properties of the aniline can significantly impact the reaction outcome.

  • Electron-donating groups on the aniline (e.g., -OCH₃, -CH₃) increase its nucleophilicity, which can facilitate the reaction.[8]

  • Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the aniline's nucleophilicity, making the C-N bond formation more challenging.[8] In such cases, a more active catalyst system, stronger base, and potentially higher reaction temperatures may be necessary.

Q3: Can I run the reaction open to the air?

A3: It is strongly advised to run Buchwald-Hartwig aminations under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation and a failed reaction.[1] Proper degassing of the solvent and maintaining a positive pressure of an inert gas are crucial for reproducibility and success.

Q4: My catalyst seems to have deactivated. What could be the cause and can it be regenerated?

A4: Catalyst deactivation can occur for several reasons:

  • Oxidation: Exposure to air can oxidize the active Pd(0) to Pd(II).

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures.

  • Inhibition by Pyridazine: The nitrogen atoms of the pyridazine can coordinate to the palladium center, inhibiting its catalytic activity.[1]

  • Formation of Palladium Black: In some cases, the palladium can precipitate as inactive palladium black.[4]

Regeneration of a deactivated catalyst in the reaction mixture is generally not feasible. The best approach is to prevent deactivation by using an inert atmosphere, pure reagents, and an appropriate reaction temperature. If catalyst deactivation is suspected, starting the reaction with fresh catalyst and rigorously deoxygenated solvent is the recommended course of action.

III. Data Presentation: Catalyst System Comparison

While a comprehensive dataset for all pyridazine-aniline combinations is not available, the following table provides a starting point for catalyst selection based on literature precedents for similar couplings.

Pyridazine SubstrateAniline SubstratePalladium PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
3-ChloropyridazineAnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane100ModerateGeneral Buchwald-Hartwig conditions
3-Bromopyridazine4-MethoxyanilineG3 XPhos Pd-NaOtBuToluene100High[1]
3,6-DichloropyridazinePhenoxazinePd(OAc)₂XPhosK₃PO₄Toluene11085[9]
3,6-Dichloropyridazine9,9-Dimethyl-9,10-dihydroacridinePd(OAc)₂XPhosK₃PO₄Toluene11078[9]

Note: This table is illustrative. Optimal conditions will vary depending on the specific substrates.

IV. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halopyridazine with an Aniline Derivative

This protocol provides a general starting point for the palladium-catalyzed amination. Optimization of the catalyst, ligand, base, and temperature will likely be necessary for specific substrates.

Materials:

  • Halopyridazine (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Palladium precatalyst (e.g., G3 XPhos Pd, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stir bar

  • Inert atmosphere supply (argon or nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the halopyridazine, aniline derivative, palladium precatalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS for completion, typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

V. Visualization of Experimental Workflows

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Evaluate Catalyst System - Bulky, electron-rich ligand (e.g., BrettPhos, RuPhos)? - Precatalyst (G3/G4) vs. in situ generation? start->catalyst base Re-evaluate Base - Strong enough (e.g., NaOtBu)? - Purity? catalyst->base If catalyst is appropriate success Reaction Successful catalyst->success Change catalyst/ligand solvent Check Solvent & Atmosphere - Anhydrous and degassed? - Inert atmosphere maintained? base->solvent If base is appropriate base->success Change base temp Optimize Temperature - High enough for activation? - Too high causing degradation? solvent->temp If solvent/atmosphere are correct solvent->success Improve solvent/atmosphere conditions temp->success If optimized

Caption: A decision tree for troubleshooting low-yield pyridazine-aniline coupling reactions.

Diagram 2: General Workflow for Pyridazine-Aniline Synthesis

General_Workflow reagents 1. Reagent Preparation - Halopyridazine - Aniline - Catalyst & Ligand - Base - Anhydrous, Degassed Solvent setup 2. Reaction Setup - Under Inert Atmosphere - Add solid reagents - Add solvent reagents->setup reaction 3. Reaction - Heat to desired temperature - Stir vigorously - Monitor by TLC/LC-MS setup->reaction workup 4. Workup - Cool to RT - Quench with water - Extraction reaction->workup purification 5. Purification - Column Chromatography workup->purification

Caption: A streamlined workflow for pyridazine-aniline synthesis via Buchwald-Hartwig amination.

VI. References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate, 2020. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit, 2018. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025. [Link]

  • Amines. NCERT. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 2014. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing, 2023. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Resolving Regioisomer Formation in Pyridazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridazine substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in pyridazine chemistry. Pyridazines are a vital class of nitrogen-containing heterocycles prevalent in pharmaceuticals and agrochemicals.[1][2] However, their inherent electronic properties often lead to challenges in controlling the position of substitution, resulting in mixtures of regioisomers.

This center provides in-depth, experience-based troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter in the lab. We will move beyond simple procedural lists to explain the why behind experimental choices, empowering you to make informed decisions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my nucleophilic aromatic substitution (SNAr) reaction on a dichloropyridazine?

Answer: The formation of regioisomers in SNAr reactions on dichloropyridazines is a common challenge governed by the electronic nature of the pyridazine ring and the specific reaction conditions. The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which activates the ring for nucleophilic attack.[1][3] The positions adjacent to the nitrogen atoms (C3 and C6) are the most electron-deficient and, therefore, the most susceptible to substitution.[1]

Several factors can influence the final isomer ratio:

  • Electronic Effects: The inherent electronic distribution of the pyridazine ring dictates the intrinsic reactivity of each position. For an unsubstituted pyridazine, the C3 and C6 positions are electronically equivalent. However, the presence of other substituents can break this symmetry. Electron-withdrawing groups will further activate the ring, while electron-donating groups will deactivate it, influencing the site of nucleophilic attack.[4]

  • Steric Hindrance: Bulky nucleophiles or substituents already present on the pyridazine ring can sterically hinder the approach to a particular substitution site, favoring attack at a less congested position.[5]

  • Reaction Conditions: Temperature, solvent, and the nature of the base used can all play a crucial role in determining the regioselectivity. These factors can influence the reaction kinetics and the stability of the intermediate Meisenheimer complex.[6]

Q2: I'm trying to perform a substitution on 3,6-dichloropyridazine. Which position is more reactive and why?

Answer: In 3,6-dichloropyridazine, both the C3 and C6 positions are adjacent to a nitrogen atom and are activated towards nucleophilic attack. In the absence of other directing groups, these positions are electronically very similar. However, subtle differences in reactivity can arise, and the outcome often depends heavily on the nature of the nucleophile and the reaction conditions. It is not uncommon to obtain a mixture of 3- and 6-substituted products. To achieve high regioselectivity, careful optimization of the reaction parameters is essential.

Q3: How can I reliably distinguish between the different regioisomers I've synthesized?

Answer: Differentiating between regioisomers is critical and can be achieved through a combination of modern spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for structure elucidation.[7][8]

    • 1H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern.

    • 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can help establish connectivity between protons and carbons, providing unambiguous structural assignments.[7] NOESY experiments can be particularly useful for determining through-space proximity of protons, which can help differentiate isomers.[9]

  • Chromatography:

    • Thin Layer Chromatography (TLC): A quick method to assess the number of components in your reaction mixture.

    • Column Chromatography: The primary method for separating preparative amounts of regioisomers.[9][10][11] The choice of solvent system is crucial for achieving good separation.

    • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for both analytical and preparative-scale separations.

  • X-ray Crystallography: Provides the definitive atomic-level structure of a crystalline compound.

Troubleshooting Guide: Controlling Regioselectivity

This section provides actionable strategies and detailed protocols to help you steer your pyridazine substitution reactions towards the desired regioisomer.

Issue 1: Poor or Undesired Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Root Cause Analysis: The observed regioselectivity in SNAr reactions is a delicate balance of electronic and steric factors, which can be tipped in your favor by carefully selecting the reaction parameters.

Solutions & Protocols:

1. Strategic Choice of Reaction Conditions

The solvent, temperature, and base can significantly influence the outcome of your reaction.

  • Solvent Effects: The polarity of the solvent can affect the stability of the charged Meisenheimer intermediate. A systematic screening of solvents is recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.

  • Base Selection: The strength and nature of the base can be critical. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) is often a good starting point.

Protocol 1: General Procedure for SNAr on Dichloropyridazine
  • To a solution of the dichloropyridazine (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane), add the nucleophile (1.0-1.2 eq) and a base (1.5-2.0 eq).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to separate the regioisomers.

2. Leveraging Steric Hindrance

The size of your nucleophile can be a powerful tool for directing the substitution.

  • Bulky Nucleophiles: A sterically demanding nucleophile will preferentially attack the less hindered position on the pyridazine ring.

  • Protecting Groups: Introducing a bulky protecting group at a specific position can block that site from reacting, directing the substitution to another position.

Issue 2: Lack of Selectivity in Metal-Catalyzed Cross-Coupling Reactions

Root Cause Analysis: In transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the ligand bound to the metal center plays a pivotal role in determining the regioselectivity.[12][13][14]

Solutions & Protocols:

1. Ligand Screening

A systematic screening of phosphine or N-heterocyclic carbene (NHC) ligands is often the most effective way to control regioselectivity.[12]

Ligand Type Potential Effect on Regioselectivity Common Examples
Bulky Monodentate Phosphines Can favor substitution at the less sterically hindered position.tBu₃P, SPhos, XPhos
Bidentate Phosphines The bite angle can influence the geometry of the catalytic complex and thus the regioselectivity.dppf, Xantphos, DPEphos
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors that can promote high catalytic activity and selectivity.IPr, SIPr, IMes
Protocol 2: Ligand Screening for Suzuki-Miyaura Coupling
  • In parallel reaction vials, combine the dichloropyridazine (1.0 eq), boronic acid (1.2 eq), a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-5 mol%), the specific ligand (4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0 eq).

  • Add the solvent (e.g., dioxane/water, toluene, or DMF).

  • Heat the reactions to the desired temperature (typically 80-110 °C) and monitor by LC-MS.

  • Analyze the regioisomeric ratio in the crude reaction mixture by ¹H NMR or HPLC.

2. Directed Ortho-Metalation (DoM)

For certain substrates, a directing group can be used to achieve high regioselectivity in C-H functionalization or metal-halogen exchange reactions.

Visualizing Mechanistic Pathways

Understanding the underlying mechanisms is key to troubleshooting.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex Formation cluster_product Products Start Dichloropyridazine + Nucleophile (Nu⁻) Intermediate_C3 Attack at C3 (Meisenheimer Complex) Start->Intermediate_C3 Path A Intermediate_C6 Attack at C6 (Meisenheimer Complex) Start->Intermediate_C6 Path B Product_C3 C3-Substituted Product Intermediate_C3->Product_C3 Loss of Cl⁻ Product_C6 C6-Substituted Product Intermediate_C6->Product_C6 Loss of Cl⁻

Caption: SNAr mechanism on dichloropyridazine leading to regioisomers.

Experimental Workflow for Isomer Analysis

A systematic approach is crucial for accurate analysis and separation of regioisomers.

Isomer_Analysis_Workflow A Crude Reaction Mixture B TLC / LC-MS Analysis (Assess complexity) A->B C Column Chromatography (Separation) B->C D Fraction 1 C->D E Fraction 2 C->E F NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) D->F E->F G Purity Check (HPLC) F->G H Isolated Regioisomer 1 G->H I Isolated Regioisomer 2 G->I

Caption: Workflow for the separation and analysis of pyridazine regioisomers.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • El-Gendy, M. A., & El-Kalyoubi, S. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Journal of Heterocyclic Chemistry, 55(1), 186-193.
  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]

  • Smith, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, July 12). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism [Video]. YouTube. [Link]

  • Gómez-Gutiérrez, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • All About Chemistry. (2020, May 14). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Sharma, U., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, e202403032. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advances in Heterocyclic Chemistry, 123, 245–361. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines [Senior Thesis, Liberty University]. Liberty University Digital Commons. [Link]

  • de la Torre, M. C., & Gotor-Fernández, V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-335. [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]

  • Ferreira, R. M., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.
  • Park, H., et al. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Salts. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Meanwell, N. A. (2023, November 6).
  • Kolehmainen, E., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(7), 571-574. [Link]

  • Wang, Z., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Studer, A., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(29), 16036–16045. [Link]

  • Joule, J. A. (2016). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. In Heterocyclic Chemistry.
  • Wang, C., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15, 12345-12356.
  • Mąkosza, M., & Wojciechowski, K. (1997). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (12), 1759-1762.
  • Knochel, P., et al. (2018). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides.
  • UABDivulga. (2011, March 23). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Kalescky, R. J., et al. (2012). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Journal of Molecular Spectroscopy, 280, 1-6.
  • Gevorgyan, V., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 23, 4567-4578.
  • Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. Molecules, 27(15), 4987.
  • Antonchick, A. P., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(11), 2704-2707.
  • Hartwig, J. F., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9345-9354.
  • Dixneuf, P. H., & Soulé, J.-F. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(23), 4344.
  • Larionov, E., & Knochel, P. (2016).
  • Biju, A. T., & Chakraborty, S. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
  • Larhed, M., et al. (2019). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. Organic Letters, 21(16), 6354-6358.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyridazinyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, particularly kinase inhibitor development, Pyridazinyl Anilines represent a privileged scaffold. However, structural elucidation and metabolite identification of these compounds present unique challenges compared to their isomers, such as pyrimidinyl or pyridinyl anilines.

This guide provides a technical comparison of the fragmentation mechanics of pyridazinyl anilines against standard heterocyclic alternatives. It establishes a validated ESI-MS/MS workflow for their differentiation, focusing on the diagnostic utility of the diaza-bond (N-N) cleavage and subsequent nitrogen extrusion.

Structural Mechanics & Fragmentation Theory

To interpret the mass spectra of pyridazinyl anilines, one must understand the lability of the 1,2-diazine ring compared to 1,3-diazines (pyrimidines) or azines (pyridines).

The "Trigger": N-N Bond Instability

The defining feature of the pyridazine core is the adjacent nitrogen atoms. In Electrospray Ionization (ESI), protonation typically occurs on the most basic nitrogen. While the aniline nitrogen is basic, the ring nitrogens in pyridazine are often the preferred protonation sites due to resonance stabilization.

  • Mechanism: Upon Collisional Induced Dissociation (CID), the vibrationally excited cation undergoes a ring opening. Unlike pyrimidines, which typically lose HCN (27 Da), pyridazines possess a unique pathway: the extrusion of molecular nitrogen (

    
    ).
    
  • Causality: The formation of the extremely stable

    
     triple bond provides the thermodynamic driving force for the fragmentation, often leading to a ring contraction (e.g., forming a pyrrole-like cation) or complete ring destruction.
    
The Aniline Influence

The aniline moiety serves two roles:

  • Charge Localization: It stabilizes the positive charge, influencing the fragmentation efficiency.

  • Radical Initiator: In some cases, homolytic cleavage of the C-N bond connecting the aniline to the pyridazine ring is observed, yielding a characteristic

    
     ion.
    

Comparative Analysis: Pyridazinyl vs. Alternatives

The following analysis compares the fragmentation "performance" (diagnostic distinctiveness) of Pyridazinyl Anilines against their structural isomers.

Table 1: Diagnostic Fragmentation Comparison
FeaturePyridazinyl Anilines (1,2-Diazine)Pyrimidinyl Anilines (1,3-Diazine)Pyridinyl Anilines (Azine)
Primary Neutral Loss 28 Da (

)
(Highly Diagnostic)
27 Da (HCN)27 Da (HCN)
Ring Stability Moderate (Prone to contraction)High (Requires higher CE)Very High
Low-Mass Marker Ions m/z 53 (Butadienyl cation equivalent)m/z 54 (C2H4CN)m/z 51/52 (Ring fragments)
Differentiation Difficulty Low (Unique N2 loss)High (Hard to distinguish from Pyridine)High
Diagnostic Utility Excellent for scaffold verificationModerateLow (Generic pattern)

Key Insight: The detection of a neutral loss of 28 Da is the "gold standard" for confirming a pyridazine core. If the spectrum is dominated by sequential losses of 27 Da (HCN), the scaffold is likely a pyrimidine or pyridine.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize the generation of diagnostic ions while preserving molecular ion intensity for accurate mass determination.

Phase A: Sample Preparation & Ionization
  • Solvent System: Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility; Formic acid ensures complete protonation

      
      .
      
  • Infusion: Direct infusion at 5-10 µL/min. Avoid LC columns for initial characterization to prevent matrix suppression.

Phase B: MS/MS Acquisition (The "Energy Ramp" Method)

To capture both the labile


 loss and the backbone cleavage, use a stepped Collision Energy (CE) approach.
  • Precursor Selection: Isolate the monoisotopic peak (

    
    ) with a narrow isolation window (1.0 Da) to exclude isotopes.
    
  • Energy Stepping:

    • Low CE (10-20 eV): Observe the survival of the parent ion and initial loss of substituents (e.g., alkyl groups on the aniline).

    • Medium CE (25-35 eV): Critical Window. This is where the pyridazine ring opens and ejects

      
      . Look for 
      
      
      
      .
    • High CE (40+ eV): Induce "shattering" to identify the aniline substructure (e.g., phenyl cation m/z 77).

  • Validation: If

    
     is observed, confirm it is not CO (also 28 Da) by checking for oxygen in the formula or using High-Resolution MS (HRMS) where 
    
    
    
    (28.0061) differs from
    
    
    (27.9949).

Visualizations

Fragmentation Pathway: The N2 Extrusion Mechanism

This diagram illustrates the unique ring contraction pathway of the pyridazinyl cation.

FragmentationPathway Precursor Precursor [M+H]+ (Pyridazinyl Aniline) Transition Ring Opening (Transition State) Precursor->Transition CID (25-35 eV) Product Product Ion [M+H - 28]+ (Pyrrole-like Cation) Transition->Product Ring Contraction N2 Neutral Loss: N2 (28 Da) Transition->N2 Extrusion

Caption: Mechanistic pathway showing the diagnostic extrusion of nitrogen gas (


) from the pyridazine ring upon collisional activation.
Experimental Workflow: The "Energy Ramp"

A logical flow for differentiating pyridazinyl scaffolds from isomers.

Workflow Start Sample: Unknown Heterocyclic Aniline ESI ESI Source (+) 0.1% Formic Acid Start->ESI Q1 Q1 Selection Isolate [M+H]+ ESI->Q1 CID Collision Cell Stepped CE (10 -> 40 eV) Q1->CID Decision Check Neutral Loss (NL) CID->Decision ResultA NL = 28 Da (N2) CONFIRMED: Pyridazine Decision->ResultA 28.006 Da ResultB NL = 27 Da (HCN) SUSPECT: Pyrimidine/Pyridine Decision->ResultB 27.011 Da

Caption: Decision tree for identifying pyridazinyl anilines based on neutral loss analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on N-N bond cleavage and neutral losses).

  • Flammang, R., et al. (2000). "Mass spectrometry of pyridazine derivatives: A review." Rapid Communications in Mass Spectrometry. (Detailed review of diazine fragmentation patterns).

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A." (Verified spectra of aniline and diazine derivatives).

  • Holčapek, M., et al. (2010). "Structural analysis of nitrogen-containing heterocycles by mass spectrometry." Journal of Mass Spectrometry. (Comparative analysis of pyridine, pyrimidine, and pyridazine fragmentation).

Advanced HPLC Purity Analysis of Biaryl Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Biaryl Systems

Biaryl amines (e.g., 4-aminobiphenyl, benzidine derivatives) represent a critical class of intermediates in pharmaceutical synthesis, particularly for Valsartan-type angiotensin II receptor blockers and various conducting polymers. However, their analysis presents a unique set of chromatographic challenges that often lead to the failure of standard "platform" methods.

The Core Problem:

  • Structural Isomerism: Biaryl amines frequently exist as positional isomers (ortho-, meta-, para-) that possess identical mass-to-charge ratios (isobars) and nearly identical hydrophobicity (

    
    ).
    
  • 
    -Electron Density:  The conjugated biphenyl system creates a dense electron cloud that interacts poorly with standard alkyl-bonded phases.
    
  • Genotoxicity: Many biaryl amines are classified as Genotoxic Impurities (GTIs), requiring detection limits in the ppm or ppb range, far below standard UV purity thresholds (0.05%).

This guide moves beyond the "try C18 first" dogma, providing a mechanistic comparison of stationary phases and a self-validating protocol designed specifically for the resolution of biaryl amine isomers.

Comparative Technology Review: Stationary Phase Selectivity

The choice of stationary phase is the single most deterministic factor in biaryl amine analysis. While C18 is the industry workhorse, it relies primarily on hydrophobic subtraction, which is often insufficient for separating isomers with identical hydrophobicity.

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance on Biaryl Amines: Often results in co-elution of positional isomers (e.g., 2-aminobiphenyl vs. 4-aminobiphenyl). Peak tailing is common due to interaction with residual silanols.

  • Verdict: Suitable only for crude purity checks; insufficient for GTI trace analysis.

Option B: Biphenyl Phase[1][2]
  • Mechanism:

    
     interactions + Hydrophobicity. The stationary phase consists of two phenyl rings linked by a single bond.
    
  • Performance: The electron-rich stationary phase interacts with the

    
    -system of the biaryl amine. This interaction is sterically sensitive; planar molecules interact more strongly than twisted (ortho-substituted) isomers.
    
  • Verdict: Superior selectivity. The "Gold Standard" for separating aromatic isomers.

Option C: PFP (Pentafluorophenyl)
  • Mechanism: Dipole-dipole,

    
    , and charge transfer interactions. The fluorine atoms create an electron-deficient ring.
    
  • Performance: Excellent for halogenated biaryl amines or when separating amines with different electronic withdrawing/donating groups.

  • Verdict: Specialist problem solver for difficult isomeric pairs not resolved by Biphenyl.

Summary of Chromatographic Performance
FeatureC18 (Standard)Biphenyl (Recommended)PFP (Alternative)
Separation Mechanism HydrophobicityHydrophobicity +

Dipole + Charge Transfer
Isomer Resolution Poor (

)
Excellent (

)
High (

)
Mobile Phase Pref. ACN or MeOHMethanol (Crucial)Methanol/ACN
Peak Shape (Amines) Tailing proneSymmetricalSymmetrical
Retentivity HighModerate to HighModerate

Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting the appropriate column and mobile phase based on the specific structural properties of the biaryl amine.

ColumnSelection Start Biaryl Amine Sample Isomers Are positional isomers present? Start->Isomers Halogenated Is the molecule halogenated? Isomers->Halogenated Yes C18 C18 Column (Standard Purity) Isomers->C18 No Biphenyl Biphenyl Column (Isomer Resolution) Halogenated->Biphenyl No PFP PFP Column (Electronic Selectivity) Halogenated->PFP Yes MobilePhase Select Mobile Phase B Biphenyl->MobilePhase PFP->MobilePhase MeOH Methanol (Enhances pi-pi) MobilePhase->MeOH Preferred ACN Acetonitrile (Suppresses pi-pi) MobilePhase->ACN Avoid

Figure 1: Decision matrix for stationary phase selection. Note the critical preference for Methanol with Biphenyl phases.

The "Gold Standard" Protocol: Biphenyl/Methanol System

This protocol is designed to be self-validating . It relies on the specific interaction between the Biphenyl stationary phase and the analyte's


-system.
Chromatographic Conditions
  • Column: Biphenyl Core-Shell,

    
    , 
    
    
    
    (e.g., Kinetex or Raptor).
    • Why: Core-shell particles provide UHPLC performance at lower backpressures.

  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 
    
    
    
    ).
    • Why: Acidic pH ensures amines are protonated (improving peak shape) but Ammonium Formate is MS-compatible.

  • Mobile Phase B: Methanol .[1][2][3]

    • Why: Acetonitrile has its own

      
      -electrons (triple bond) which compete with the analyte for the stationary phase, effectively "muting" the selectivity. Methanol is "
      
      
      
      -silent," allowing the column's selectivity to dominate.
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BDescription
0.05Initial Hold (Focusing)
1.05End of Loading
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05Ready for Injection
Detection Strategy: UV vs. MS

For purity analysis (


), UV is sufficient. For GTI screening (

), MS is mandatory.
ParameterUV-Vis (PDA)LC-MS/MS (QqQ)
Wavelength/Mode

(or

)
ESI Positive (MRM Mode)
Limit of Quantitation

(

)

Specificity Low (Isobars co-elute)High (Mass transition specific)
Application Assay & PurityTrace Impurity (GTI)

Self-Validating Logic: System Suitability

A robust method must prove it is working every time it is run. For biaryl amines, the Critical Resolution Test is the primary self-validation tool.

Protocol:

  • Define the Critical Pair: Identify the closest eluting isomer (e.g., o-aminobiphenyl vs. p-aminobiphenyl).

  • System Suitability Standard (SST): Create a mix containing the target analyte and its critical isomer at 1% concentration.

  • Acceptance Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between the isomer pair.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      (indicates no secondary silanol interactions).

If


, the column surface chemistry may be compromised, or the mobile phase organic modifier (Methanol) may be contaminated with Acetonitrile.

Analytical Workflow Diagram

Workflow Sample Crude Biaryl Amine Prep Dilution in 50:50 MeOH:Water Sample->Prep SST Inject SST Mix (Isomer Pair) Prep->SST Check Resolution > 2.0? SST->Check Run Run Sample Batch Check->Run Yes Fail Troubleshoot: Check pH or Column Check->Fail No Data Quantitate Impurities Run->Data

Figure 2: Operational workflow ensuring method validity before sample analysis.

References

  • Comparison of Phenyl-Hexyl vs. C18 Columns: Oreate AI. (2026).[4] "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography." [Link]

  • Comparison of Biphenyl and Aromatic Stationary Phases: Nacalai Tesque. "Comparison of biphenyl and other aromatic stationary phases." [Link]

  • Separation of Positional Isomers (Agilent): Agilent Technologies. (2014).[5] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." [Link]

  • Trace Analysis of Primary Aromatic Amines (Agilent): Daniel, D. (2019).[5] "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Application Note. [Link]

  • Separation of Polyphenyl Isomers: Queen's University Belfast. (2023).[6] "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." [Link]

Sources

A Multi-Faceted Approach to the Crystal Structure Characterization of 4-(Pyridazin-4-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of a molecule is paramount. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth comparison of the essential techniques for the comprehensive crystal structure characterization of 4-(Pyridazin-4-yl)aniline, a heterocyclic compound of interest due to the prevalence of pyridazine and aniline moieties in pharmacologically active agents.

The core principle of robust solid-state characterization is not reliance on a single technique, but the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating and comprehensive picture of the material. This guide will explore the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD), complemented by Powder X-ray Diffraction (PXRD) for bulk sample analysis, and further supported by thermal and spectroscopic techniques.

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material. It provides a precise atomic-level map, revealing bond lengths, angles, and the intricate network of intermolecular interactions that define the crystal packing.

Causality Behind the Choice: For any new chemical entity, obtaining a single-crystal structure is the primary objective. It serves as the fundamental reference against which all other solid-state data are compared. This technique is uniquely capable of determining the asymmetric unit, space group, and precise atomic coordinates, which are essential for understanding polymorphism and designing future solid-form screening studies.

Experimental Protocol: SCXRD Analysis
  • Crystal Growth (The Critical First Step): High-quality single crystals are a prerequisite. A common and effective method is slow evaporation.

    • Dissolve the synthesized this compound powder in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetonitrile/water) to near-saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. The slow kinetics are crucial for minimizing defects and growing diffraction-quality crystals.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to higher resolution data.[1]

    • A modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5406 Å) radiation source is used to irradiate the crystal.[2]

    • The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

    • This model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate crystal structure.

Expected Data & Insights

From an SCXRD experiment, we would obtain a definitive crystallographic information file (CIF). The data would be summarized as shown in the hypothetical table below, with values informed by similar reported structures.[2][3]

ParameterHypothetical Value for this compoundSignificance
Chemical FormulaC₁₀H₉N₃Confirms the elemental composition of the crystal.
Formula Weight171.20 g/mol Basic molecular property.[4]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 12.1, b = 3.8, c = 19.7Unit cell dimensions.
β (°)91.4°The angle of the monoclinic unit cell.
Volume (ų)907The volume of a single unit cell.
Z4Number of molecules per unit cell.
Calculated Density (g/cm³)1.25Theoretical density based on the crystal structure.
R-factor (R1)< 0.05A key indicator of the quality of the refinement; lower is better.

Beyond these parameters, SCXRD would reveal the crucial intermolecular interactions, such as N-H···N hydrogen bonds between the aniline amine and the pyridazine nitrogen atoms, which are critical in stabilizing the crystal lattice.[1]

The Bulk Confirmation: Powder X-ray Diffraction (PXRD)

While SCXRD analyzes a single, potentially non-representative crystal, PXRD provides a structural fingerprint of the bulk powder material. This makes it an indispensable tool for quality control and polymorph screening.

Causality Behind the Choice: It is essential to verify that the structure determined from a single crystal is representative of the entire synthesized batch. PXRD confirms the phase purity of the bulk sample. Any significant batch-to-batch variation in the PXRD pattern would indicate potential polymorphism or the presence of impurities, which has profound implications for drug development.

Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

  • Data Collection:

    • The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation.

    • The instrument scans over a range of 2θ angles (e.g., 2° to 60°), measuring the intensity of the diffracted X-rays.[5]

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a theoretical pattern calculated from the SCXRD data.

    • A match confirms that the bulk material has the same crystal structure as the single crystal analyzed.

Comparative Data Presentation

A typical PXRD pattern is presented as a list of characteristic peaks. A match between the experimental pattern and the one simulated from SCXRD data confirms phase identity.

2θ (°) [Experimental]d-spacing (Å)Relative Intensity (%)
8.510.445
12.86.9100
17.15.280
21.54.165
25.73.590

Orthogonal Validation: Spectroscopic and Thermal Analysis

Spectroscopic and thermal methods provide complementary data that support the crystallographic findings. They probe different physical properties of the molecule and its bulk assembly, offering a more holistic understanding.

Causality Behind the Choice: These techniques are crucial for a self-validating system. For instance, if SCXRD reveals a hydrated crystal structure, thermogravimetric analysis (TGA) should show a corresponding mass loss at a specific temperature. Similarly, the vibrational modes observed in FTIR and Raman spectroscopy are sensitive to the intermolecular interactions (like hydrogen bonding) identified by SCXRD.

A. Thermal Analysis (DSC & TGA)
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions. For a pure, single-crystalline form of this compound, we would expect a single, sharp endotherm corresponding to its melting point. The melting point for the related 4-(Pyridin-4-yl)aniline is reported to be in the range of 232-237 °C.[6][7]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of solvates (e.g., hydrates) or determining the decomposition temperature.

TechniqueExpected Observation for this compoundInsight Provided
DSCSharp endotherm at T > 200 °CConfirms melting point and crystalline purity. Broad peaks may suggest impurity or amorphous content.
TGANo mass loss before meltingIndicates an unsolvated, stable crystalline form.
B. Spectroscopic Analysis (FTIR & NMR)
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Probes the vibrational modes of functional groups. The positions and shapes of peaks corresponding to N-H stretching (from the aniline group) and C=N/C=C stretching (from the aromatic rings) are sensitive to the crystal environment. Hydrogen bonding, identified by SCXRD, would typically cause a broadening and red-shifting of the N-H stretching band compared to the molecule in a non-polar solution.[8][9]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). For a single crystalline form, ssNMR would show a single set of sharp resonances, confirming the presence of one unique molecular conformation in the crystal lattice.

Integrated Characterization Workflow

The following diagram illustrates the logical flow for a comprehensive characterization, starting from the synthesized material to a fully validated crystal structure.

G cluster_synthesis Material Synthesis cluster_primary Primary Structural Analysis cluster_bulk Bulk & Orthogonal Validation Synthesis Synthesized Powder of This compound CrystalGrowth Crystal Growth Synthesis->CrystalGrowth PXRD Powder XRD (Phase Purity, Fingerprint) Synthesis->PXRD Thermal Thermal Analysis (DSC/TGA) (Melting Point, Solvation) Synthesis->Thermal Spectro Spectroscopy (FTIR, ssNMR) (Bonding Environment) Synthesis->Spectro SCXRD Single-Crystal XRD (Atomic Coordinates, Space Group) CrystalGrowth->SCXRD SCXRD->PXRD Compare Simulated vs. Experimental Final Validated Crystal Structure & Solid-State Profile PXRD->Final Thermal->Final Spectro->Final

Caption: Integrated workflow for crystal structure characterization.

Conclusion

The characterization of the crystal structure of this compound requires a multi-technique, hierarchical approach. Single-Crystal X-ray Diffraction provides the definitive atomic-level structure, which serves as a fundamental reference. Powder X-ray Diffraction is then essential to confirm that this structure is representative of the bulk material, ensuring phase purity and homogeneity. Finally, orthogonal methods like DSC, TGA, and FTIR spectroscopy provide complementary data that validate the crystallographic findings and build a complete, trustworthy solid-state profile. This integrated methodology ensures scientific integrity and provides the robust data package required for informed decisions in drug development and materials science.

References

  • Blake, A. J., & Rankin, D. W. H. (1991). Structure of Pyridazine at 100 K. ResearchGate. Available at: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Kopchuk, D. S., et al. (2021). 4,4′-([1][6][10]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). ResearchGate. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(8), 1044. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyrimidin-2-yl)aniline. PubChem Compound Database. Available at: [Link]

  • Parrish, J. P., & Kiessling, L. L. (2003). The pyridazine heterocycle in molecular recognition and drug discovery. Bioorganic & Medicinal Chemistry, 11(18), 3945-3957. Available at: [Link]

  • Vargas, L. Y., et al. (2003). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3'-pyridyl)-1-butene. Powder Diffraction, 18(2), 143-145. Available at: [Link]

  • Fun, H.-K., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Available at: [Link]

  • Abdullah, Z., & Ng, S. W. (2009). 4-Chloro-N-(pyrazin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o113. Available at: [Link]

Sources

Beyond Basicity: A Technical Guide to the Hydrogen Bond Acceptor Potential of Pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen bond acceptor potential of pyridazine N-atoms Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the selection of nitrogen heterocycles is often driven by a trade-off between basicity (pKa) and lipophilicity (LogP). The pyridazine ring (1,2-diazine) presents a unique physicochemical profile that challenges conventional heuristics. Unlike its isomers pyrimidine and pyrazine, pyridazine possesses an exceptionally high dipole moment (~4.0 D) and a "lone-pair repulsion" effect that decouples its Brønsted basicity from its hydrogen bond acceptor (HBA) capability.

This guide provides an objective, data-driven comparison of pyridazine against standard N-heterocycles, detailing experimental protocols for quantifying its H-bond potential and strategies for deploying it in structure-based drug design (SBDD).

Part 1: Comparative Analysis of N-Heterocycles

The following data synthesizes experimental values for the diazine series compared to pyridine. Note the divergence between Brønsted Basicity (pKa) and Dipole Moment , a critical factor in electrostatic binding affinity.

Table 1: Physicochemical Profile of Azines
HeterocycleStructurepKa (Conj. Acid)Dipole Moment (D)LogP (Oct/Water)H-Bond Basicity (

)*
Pyridine 1-N5.232.220.650.62
Pyridazine 1,2-N,N 2.33 3.94 - 4.22 -0.72 0.56
Pyrimidine 1,3-N,N1.302.33-0.400.48
Pyrazine 1,4-N,N0.650.00-0.230.46

*Abraham’s


 scale (solvatochromic H-bond basicity).
The Electronic Paradox: The Alpha-Effect

Pyridazine is significantly less basic than pyridine (


pKa 

3) yet retains a comparable ability to accept hydrogen bonds in biological contexts. This is governed by the Alpha-Effect (or adjacent lone-pair repulsion):
  • Ground State Destabilization: The parallel orientation of lone pairs on N1 and N2 creates electrostatic repulsion, raising the ground state energy.

  • Dipole Amplification: Unlike pyrazine (where dipoles cancel) or pyrimidine (where they diverge), the vectors in pyridazine are additive, creating a massive molecular dipole.

  • Binding Implication: While the protonation penalty is high (low pKa), the electrostatic contribution to H-bonding (dipole-charge or dipole-dipole) is enhanced. This makes pyridazine a "stealth" acceptor—it forms strong directional H-bonds without carrying the high basicity that often leads to hERG liability or phospholipidosis.

Part 2: Visualization of Decision Logic

The following diagram illustrates the decision framework for selecting pyridazine over other azines in lead optimization.

PyridazineLogic Start Lead Optimization Requirement CheckBasicity Is High Basicity (pKa > 5) Tolerated? Start->CheckBasicity Pyridine Select Pyridine (Strong Acceptor, High pKa) CheckBasicity->Pyridine Yes CheckPolarity Is Solubility/Polarity Limiting? CheckBasicity->CheckPolarity No (Need Low pKa) CheckVector H-Bond Vector Requirement CheckPolarity->CheckVector High Polarity Needed Pyridazine Select Pyridazine (High Dipole, Modest pKa, Dual H-Bond Potential) CheckVector->Pyridazine Adjacent (1,2) Vector High Dipole Pyrimidine Select Pyrimidine (Lower Dipole, Weak Base) CheckVector->Pyrimidine Divergent (1,3) Vector Pyrazine Select Pyrazine (Non-polar, Weak Base) CheckVector->Pyrazine Linear (1,4) Vector

Figure 1: Decision tree for N-heterocycle selection based on pKa, polarity, and geometric vector requirements.

Part 3: Experimental Protocols

To validate the H-bond acceptor strength of a specific pyridazine derivative, standard pKa measurement is insufficient. The following NMR titration protocol measures the Association Constant (


)  with a model donor, providing a direct metric of H-bond capability.
Protocol: NMR Titration for H-Bond Determination

Objective: Determine the H-bond acceptor strength (


-equivalent) using 4-fluorophenol as a probe.
Materials
  • Probe: 4-Fluorophenol (H-bond donor).

  • Analyte: Pyridazine derivative (H-bond acceptor).[1]

  • Solvent:

    
     or 
    
    
    
    (Non-competing solvent is critical).
  • Instrument: 400 MHz (or higher) NMR spectrometer.

Step-by-Step Workflow
  • Stock Preparation:

    • Prepare a 10 mM stock solution of 4-fluorophenol in

      
      .
      
    • Prepare a 500 mM stock solution of the Pyridazine analyte in

      
      .
      
  • Titration Series:

    • Prepare 5 NMR tubes.

    • Keep [Probe] constant (e.g., 2 mM) in all tubes.

    • Vary [Analyte] from 0 mM to 100 mM (0, 5, 10, 50, 100 mM equivalents).

  • Measurement:

    • Acquire

      
      F NMR spectra for each sample.
      
    • Track the chemical shift change (

      
      ) of the fluorine signal on the probe. The formation of an H-bond at the phenol oxygen deshields the fluorine nucleus.
      
  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand equation or non-linear regression) to extract

      
      .
      
Self-Validating Control
  • Internal Standard: Run a parallel titration with Pyridine .

  • Validation Criteria: The Pyridazine

    
     should be lower than Pyridine, but the 
    
    
    
    (limiting shift) should be comparable, indicating that while the equilibrium is weaker, the nature of the H-bond formed is structurally significant.

Part 4: Mechanism of Action & Drug Design Implications

Permeability vs. Solubility

Pyridazine lowers LogP (increasing solubility) more effectively than pyridine. However, unlike many polar groups that kill permeability, the pyridazine ring can form an intramolecular dipole-dipole collapse or "chameleon" effect if substituted appropriately, maintaining reasonable membrane permeability.

The "Water Bridge" Scaffold

In kinase inhibitors, the N1 and N2 atoms often serve distinct roles. One nitrogen can accept a hydrogen bond from the hinge region, while the adjacent nitrogen—due to the high local electron density—structures a conserved water molecule. This "dual-anchor" capability is difficult to replicate with pyrimidine or pyridine.

Metabolic Stability

Pyridazine rings are generally resistant to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl or pyridine rings. The electron-deficient nature of the ring (due to two electronegative nitrogens) deactivates the carbon scaffold toward electrophilic metabolic attack.

References

  • Physicochemical Properties of Pyridazines

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • H-Bond Basicity Scales

    • Title: Hydrogen bond basicity prediction for medicinal chemistry design.[1]

    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link]

  • Dipole Bound Anions & Electronic Structure

    • Title: Non-Valence Anions of Pyridine and the Diazines.
    • Source: The Journal of Physical Chemistry A.[3]

    • URL:[Link]

  • Experimental NMR Methods

    • Title: NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules.[4]

    • Source: Journal of Chemical Inform
    • URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Pyridazin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Pyridazin-4-yl)aniline, a compound of interest in modern drug discovery and chemical research. As laboratory professionals, our responsibility extends beyond the bench; it includes ensuring that the chemical byproducts of our innovation do not pose a risk to ourselves, our colleagues, or the environment. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the first principle of its safe management. While a specific, comprehensive toxicological profile for this exact molecule may be limited, its structure—containing an aniline moiety—places it within a class of compounds with well-documented hazards. Data from analogous aniline compounds provide a strong basis for a conservative risk assessment.

Aniline and its derivatives are known to be toxic and pose significant health risks upon exposure.[1][2] They can be absorbed through the skin and are harmful if inhaled or swallowed. A primary concern with aniline compounds is their effect on the blood, specifically the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] Furthermore, many aniline derivatives are classified as skin and eye irritants, potential mutagens or carcinogens, and are noted for their toxicity to aquatic life.[2][3]

Based on available Safety Data Sheets (SDS) for structurally related chemicals, we can anticipate the following hazard profile for this compound:

Hazard ClassGHS Hazard StatementRationale / Causality
Acute Toxicity (Oral, Inhalation, Dermal)H302: Harmful if swallowedH332: Harmful if inhaledH311: Toxic in contact with skinThe aniline functional group is associated with systemic toxicity.[1] Absorption through any route can introduce the compound into the bloodstream, leading to potential organ damage.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritationAromatic amines can be irritating to the skin upon direct contact.[4][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation or damage.[4]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[4]
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effectsAniline compounds are often persistent and toxic to aquatic organisms, making it imperative to prevent their release into waterways.[3]

Given these potential hazards, all waste containing this compound must be presumed hazardous and handled accordingly. Under no circumstances should this compound or its solutions be disposed of down the sink. [4][6][7]

Waste Characterization and Segregation Workflow

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates the characterization of all chemical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] The following workflow provides a logical pathway for characterizing and segregating waste streams containing this compound.

G cluster_0 A Waste Generation Point (e.g., end of experiment) B Does the waste contain This compound (pure, in solution, or as contaminant)? A->B C Characterize as NON-HAZARDOUS (Follow standard lab procedures) B->C No D Characterize as HAZARDOUS WASTE (RCRA regulations apply) B->D Yes E Segregate Waste Stream D->E F Solid Waste (Contaminated PPE, weigh paper, unused pure compound) E->F G Liquid Waste (Aqueous or Organic Solutions) E->G

Caption: Waste characterization and segregation decision tree.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and compliance. The following procedures are based on guidelines from the National Institutes of Health (NIH) and common laboratory safety practices.[10][11]

Protocol 3.1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure, solid form of the compound.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[4] All handling of the solid should be performed inside a certified chemical fume hood.[1]

  • Container Selection: The original manufacturer's container is preferred. If not available, use a clearly labeled, sealable, and chemically compatible container (e.g., amber glass jar).

  • Labeling:

    • Affix a completed hazardous waste tag to the container.[11] The tag must include:

      • The full chemical name: "Waste this compound"

      • All major constituents and their approximate percentages.

      • The date waste was first added to the container (accumulation start date).[12]

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated satellite accumulation area within the lab. This area must be under the control of laboratory personnel.[13] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[2]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Chemical waste must typically be picked up within 60 days of the accumulation start date.[11]

Protocol 3.2: Disposal of Chemically Contaminated Dry Waste

This includes items like gloves, weigh boats, pipette tips, and absorbent paper contaminated with this compound.

  • Segregation: At the point of use, immediately place all contaminated solid items into a dedicated waste stream. Do not mix with general trash.

  • Containment: Collect items in a clear plastic bag designated for chemically contaminated dry waste.[11]

  • Packaging: Once the bag is full, seal it with tape. Place the sealed bag inside a labeled, rigid cardboard box.

  • Labeling: Attach a completed hazardous waste tag to the outside of the box, clearly indicating the contents (e.g., "Dry waste contaminated with this compound").

  • Storage and Pickup: Store and arrange for pickup as described in Protocol 3.1.

Protocol 3.3: Disposal of Contaminated Liquid Waste (Aqueous & Organic)

This protocol covers reaction mixtures, chromatographic fractions, and solutions containing this compound.

  • PPE: Wear appropriate PPE, including a lab coat, safety goggles, and suitable chemical-resistant gloves.

  • Segregation is Key: NEVER mix aqueous and organic waste streams. NEVER mix incompatible chemicals.[10][11] Maintain separate, dedicated waste containers for:

    • Aqueous waste containing this compound.

    • Organic/flammable solvent waste containing this compound.

  • Container Selection: Use a sealable, chemically resistant container (e.g., a 4L glass bottle or a designated safety can for flammable liquids). The container must have a screw-top cap. Do not use open beakers or flasks for waste accumulation.

  • Labeling: Label the container with a hazardous waste tag before adding any waste. As each aliquot of waste is added, log the chemical name and approximate volume on the tag.

  • Accumulation:

    • Use a funnel to add waste to the container to prevent spills. The funnel should be removed and the container capped immediately after use.[10]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11]

  • Storage and Pickup: Store in your lab's satellite accumulation area, away from heat or ignition sources, and arrange for EHS pickup.

Emergency Procedures: Spill Management

Accidents happen, and a clear, pre-defined response plan is essential for mitigating risk.

G cluster_0 A Spill of this compound Occurs B Assess Risk: Is the spill large, uncontained, or are you unsure how to proceed? A->B C IMMEDIATE ACTION: - Evacuate the immediate area. - Alert others. - Call your institution's EHS / Emergency number. B->C Yes D SMALL, MANAGEABLE SPILL (Contained on a benchtop) B->D No E 1. Alert personnel in the immediate area. D->E F 2. Don appropriate PPE: (2 pairs of nitrile gloves, lab coat, safety goggles). E->F G 3. Contain the spill. For solids: Gently cover with absorbent pads. For liquids: Surround with inert absorbent material (vermiculite, sand, or commercial sorbent). F->G H 4. Collect absorbed material using non-sparking tools. G->H I 5. Place all waste into a sealed bag or container. H->I J 6. Label as Hazardous Waste and arrange for disposal. I->J K 7. Decontaminate the spill area with soap and water. J->K

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.